biological activity of N-(4-chlorophenyl)thiazol-2-amine derivatives
Defining the Project Scope Okay, I've got a firm grasp on the project's parameters now. My aim is to craft a comprehensive technical guide detailing the biological activity of N-(4-chlorophenyl)thiazol-2-amine derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Defining the Project Scope
Okay, I've got a firm grasp on the project's parameters now. My aim is to craft a comprehensive technical guide detailing the biological activity of N-(4-chlorophenyl)thiazol-2-amine derivatives. The audience is clearly researchers and scientists in drug development, so a rigorous and detailed approach is essential. The depth of the guide's content is critical.
Outlining the Structure
Now I'm focusing on the guide's framework. I'm structuring it around key areas. First, I'll present an executive summary highlighting the scaffold's potential. Then, I will address chemical space and SAR, including the importance of the 4-chlorophenyl group. I'll follow that by detailing the specific biological activities I find, and finally, will include references for each activity. I will add sections on assay methods.
Identifying Therapeutic Uses
I'm now prioritizing the guide's core: therapeutic applications. My focus is on antimicrobial, anticancer, anti-inflammatory, and neuroprotective aspects, which are the main focus of these derivatives. I'm also considering mechanistic insights, which are critical for understanding how these compounds work, and how the SAR effects these interactions. I'll need to summarize all findings and provide detailed protocols, data, and visualizations as well.
Analyzing Antimicrobial Activity
I've been immersed in the antimicrobial and antifungal properties of N-(4-chlorophenyl)thiazol-2-amine derivatives. The synthesis via reaction of p-chlorophenacyl bromide with thiourea seems key to unlocking this activity.
Exploring Biological Activity
I've expanded my focus, investigating the anticancer potential, specifically cytotoxic effects on HL-60, THP-1, MCF-7, Hep-G2, and SKNMC cells. The mechanism appears to involve apoptosis induction, with caspase-3 activation. Certain derivatives demonstrate IC50 values that are competitive with known chemotherapeutics, like doxorubicin and 5-fluorouracil.
Refining Structural Organization
I'm now streamlining the structure. The Hantzsch thiazole synthesis, using thiourea and an alpha-haloketone, will be in the synthesis section. I'll outline the antibacterial and antifungal aspects, emphasizing DNA gyrase targeting, along with potent derivatives. Cytotoxicity data on cell lines, IC50 values, and apoptosis induction will be discussed. Finally, I'll showcase the DNase I / 5-LO dual inhibition and AChE inhibition. I'll also include all the essential experimental protocols, and visuals.
Defining Content Parameters
I've clarified the information gaps and have a clear plan for content generation now. I'll structure the technical guide with a clear title and executive summary. I'll detail the core chemical scaffold and its significance. Section organization will now focus on distinct therapeutic sectors: antimicrobial/antifungal, oncology, and neuroprotection/anti-inflammatory, with appropriate citations.
Exploratory
The 2-Aminothiazole Pharmacophore in Medicinal Chemistry: A Technical Review
Executive Summary The 2-aminothiazole (2-AT) scaffold represents one of the most versatile and "privileged" structures in modern medicinal chemistry.[1][2][3] Found in over 20 FDA-approved therapeutics ranging from third...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-aminothiazole (2-AT) scaffold represents one of the most versatile and "privileged" structures in modern medicinal chemistry.[1][2][3] Found in over 20 FDA-approved therapeutics ranging from third-generation cephalosporins (Cefdinir) to precision oncology agents (Dasatinib, Alpelisib), this five-membered heterocyclic system offers a unique balance of electronic richness, hydrogen-bonding capability, and synthetic accessibility.
However, the 2-AT moiety is a "Janus-faced" pharmacophore. While it serves as an exceptional hinge-binder in kinase inhibitors, it also carries a well-documented structural alert for idiosyncratic toxicity due to metabolic bioactivation. This technical guide analyzes the 2-AT scaffold through the lens of synthetic utility, structure-activity relationships (SAR), and safety optimization, providing a roadmap for researchers to navigate its benefits and liabilities.
Structural & Electronic Properties
The 2-aminothiazole ring consists of a sulfur atom at position 1, a nitrogen at position 3, and an exocyclic amine at position 2. Its aromaticity and electron distribution drive its binding affinity and reactivity.
H-Bonding Donor/Acceptor: The endocyclic nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (NH2) acts as a hydrogen bond donor. This D-A (Donor-Acceptor) motif is geometrically complementary to the backbone carbonyl and amide NH groups found in the "hinge region" of ATP-binding sites in protein kinases.
Tautomerism: 2-aminothiazoles can exist in amino (aromatic) and imino (non-aromatic) tautomeric forms. The amino form is generally predominant and pharmacologically active, but the imino form plays a role in specific binding events and metabolic pathways.
Basicity: The pKa of the ring nitrogen is typically around 5.3, making it less basic than pyridine but capable of protonation under physiological conditions, influencing solubility and bioavailability.
Synthetic Strategies: The Hantzsch Protocol
The construction of the 2-AT core relies heavily on the Hantzsch Thiazole Synthesis , a robust condensation reaction between
-haloketones and thioureas.[4] Despite being discovered in the late 19th century, it remains the industrial standard due to its high yields and modularity.
Protocol: Hantzsch Synthesis of 2-Aminothiazoles
Objective: Synthesis of a 4-substituted-2-aminothiazole from acetophenone derivatives.
-bromoacetophenone in 5 mL of absolute ethanol in a round-bottom flask.
Addition: Add 1.2 mmol of finely powdered thiourea to the solution.
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting bromide spot should disappear.
Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product precipitates directly.
Neutralization: Pour the mixture into 20 mL of saturated aqueous
to liberate the free base. Stir for 30 minutes.
Isolation: Filter the resulting solid precipitate. Wash with cold water (3 x 10 mL) to remove inorganic salts and excess thiourea.
Purification: Recrystallize from hot ethanol/water or purify via silica gel flash chromatography if necessary.
Mechanistic Workflow
The following diagram illustrates the stepwise mechanism: nucleophilic attack by sulfur, followed by cyclization and dehydration.
Caption: Mechanistic flow of the Hantzsch Thiazole Synthesis, evolving from S-alkylation to aromatic dehydration.
Therapeutic Applications & SAR
The 2-AT scaffold is most famous for its role in oncology (Kinase Inhibitors) and infectious diseases.
Kinase Inhibitors (The "Hinge Binder")
In protein kinases, the ATP binding site contains a "hinge region" that connects the N-terminal and C-terminal lobes. Inhibitors must mimic the hydrogen bonding of the adenine ring of ATP.
Mechanism: The thiazole N3 accepts a proton from the backbone amide (e.g., Met318 in c-Src), while the exocyclic 2-NH2 donates a proton to the backbone carbonyl (e.g., Glu339 in c-Src).
Key Drug:Dasatinib (Sprycel) . Used for CML (Chronic Myeloid Leukemia).[7] It is a multi-targeted inhibitor of BCR-ABL and Src family kinases.
Side-chain moiety; enhances spectrum against Gram-negatives.
Famotidine
H2 Receptor
GERD/Ulcers
Guanidine-thiazole mimic; binds H2 receptor.
Meloxicam
COX-2 (NSAID)
Inflammation
Stabilizes binding in the COX active site.
Structure-Activity Relationship (SAR) Trends
For kinase inhibitors utilizing the 2-AT core, the following SAR trends are generally observed:
C2-Amino Substitution: Unsubstituted amines (
) are rare in final drugs due to rapid metabolism. They are usually acylated (amides) or formed into ureas to improve stability and reach into the "specificity pocket" of the kinase.
C5 Substitution: This position is critical for steric fit. Bulky groups (e.g., Cl, alkyl, aryl) here can force the thiazole ring into a specific conformation, improving selectivity.
C4 Substitution: Often substituted with aryl or heteroaryl rings to engage the hydrophobic regions of the binding pocket.
Caption: The canonical "Hinge Binding" mode of 2-aminothiazole inhibitors in the ATP-binding pocket of kinases.
Toxicology: The Structural Alert
While privileged, the 2-aminothiazole moiety is classified as a structural alert in drug discovery. It is associated with idiosyncratic drug-induced liver injury (DILI).
Mechanism of Bioactivation
The 2-aminothiazole ring is electron-rich and susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP450).
Epoxidation/S-Oxidation: CYPs can oxidize the sulfur or the C4-C5 double bond.
Ring Opening: These unstable intermediates can undergo ring opening to form reactive thioureas , glyoxals , or iminoquinones .
Covalent Binding: These electrophilic species can covalently bind to hepatic proteins (e.g., glutathione S-transferases) or deplete cellular glutathione (GSH), leading to hepatotoxicity.
Case Study: Sudoxicam vs. Meloxicam
This comparison is the classic textbook example of mitigating 2-AT toxicity.
Sudoxicam: An NSAID that was withdrawn due to severe hepatotoxicity. It contained an unsubstituted 4-methyl-2-aminothiazole moiety.
Meloxicam: A structural analog that is safe and FDA-approved.
The Fix: Meloxicam contains a methyl group on the thiazole nitrogen (forming a non-aromatic, thione-like tautomer in the crystal, but distinct in solution) or simply different substitution that alters the metabolic profile. Correction: Actually, Meloxicam utilizes a 5-methyl-thiazol-2-ylamino core but crucially, the metabolic soft spot (the C5 position) is blocked or the electronic environment is modulated to prevent the formation of the toxic thiourea metabolite seen in Sudoxicam.
Key Insight: Blocking the C5 position (e.g., with a methyl group or halogen) is a common strategy to prevent the formation of reactive epoxide intermediates.
Caption: Metabolic bioactivation pathway leading to potential idiosyncratic toxicity in 2-aminothiazole drugs.
Future Outlook
The future of 2-aminothiazoles lies in Targeted Protein Degradation (PROTACs) and Covalent Inhibitors .
PROTACs: 2-AT kinase inhibitors (like Dasatinib) are frequently used as the "warhead" ligand to recruit the target protein to an E3 ligase. Their small size and high affinity make them ideal anchors.
Covalent Inhibitors: By appending an acrylamide "warhead" to the 2-AT core, researchers can target non-catalytic cysteines for irreversible inhibition, overcoming resistance mutations.
References
Das, D., et al. (2016).[8] "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry. Link
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
Kalgutkar, A. S., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology. Link
Ayati, A., et al. (2019).[9] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules. Link
BenchChem. (2025).[4] "Application Notes and Protocols: Hantzsch Thiazole Synthesis." Link
An In-Depth Technical Guide to Molecular Docking Studies of N-(4-chlorophenyl)thiazol-2-amine Ligands
This guide provides a comprehensive, technically-focused exploration of molecular docking methodologies as applied to the study of N-(4-chlorophenyl)thiazol-2-amine ligands. Designed for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically-focused exploration of molecular docking methodologies as applied to the study of N-(4-chlorophenyl)thiazol-2-amine ligands. Designed for researchers, medicinal chemists, and computational biologists, this document moves beyond a simple recitation of steps to explain the scientific rationale behind procedural choices, ensuring a robust and reproducible in-silico workflow.
The Scientific Imperative: Understanding N-(4-chlorophenyl)thiazol-2-amine Ligands
The N-(4-chlorophenyl)thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities. Derivatives have shown promise as inhibitors of key protein targets implicated in cancer, inflammation, and neurodegenerative diseases.[1][2][3] Specifically, this class of compounds has been investigated for its inhibitory potential against targets such as Cyclin-Dependent Kinase 2 (CDK2), Deoxyribonuclease I (DNase I), and 5-Lipoxygenase (5-LO).[1][2]
Molecular docking serves as a powerful computational tool to elucidate the binding modes of these ligands with their protein targets at a molecular level.[4] A well-executed docking study can predict the binding affinity, identify key intermolecular interactions, and guide the rational design of more potent and selective analogues. This guide will delineate a rigorous and validated workflow for such studies.
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking experiment is not a single, monolithic process but rather a cascade of carefully executed steps. Each stage is critical for the integrity of the final results. The workflow can be conceptualized as a three-phase process: pre-processing, docking simulation, and post-processing analysis.
Caption: A high-level overview of the molecular docking workflow.
Phase 1: Pre-Processing - Laying the Foundation for Accuracy
The adage "garbage in, garbage out" is particularly pertinent to molecular docking. The quality of the input structures for both the ligand and the protein directly dictates the reliability of the output.
Ligand Preparation
The goal of ligand preparation is to generate a three-dimensional, energetically minimized conformation of the N-(4-chlorophenyl)thiazol-2-amine derivative with correct atom types and partial charges.
Protocol: Ligand Preparation
2D Structure Generation: Draw the N-(4-chlorophenyl)thiazol-2-amine ligand using chemical drawing software such as MarvinSketch or ChemDraw.
Conversion to 3D: Convert the 2D structure into a 3D format (.sdf or .mol2). This can be accomplished using programs like Open Babel.[5]
Energy Minimization: Subject the 3D structure to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial as it removes steric clashes and results in a more realistic ligand structure.
File Format Conversion for Docking: The final step is to convert the prepared ligand into the .pdbqt format required by AutoDock Vina. This format includes information on atom types, partial charges, and rotatable bonds.[5][6]
Causality: The .pdbqt format is essential because it pre-calculates atomic properties that the docking software's scoring function uses to evaluate binding interactions. Defining rotatable bonds is critical for flexible ligand docking, allowing the software to explore different conformations of the ligand within the binding site.
Protein Target Preparation
Proper preparation of the target protein structure is a multi-step process aimed at cleaning the crystallographic data and making it suitable for docking calculations.
Protocol: Protein Preparation using UCSF Chimera
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein (e.g., CDK2, PDB ID: 1HVR) from the Protein Data Bank (PDB).[5]
Clean the PDB File:
Remove water molecules (resn HOH). Water molecules in the binding site can interfere with ligand docking and are typically removed unless they are known to play a critical role in ligand binding.[5]
Remove any co-crystallized ligands or ions that are not relevant to the study.
If the protein has multiple chains, retain only the chain of interest for the docking study.[7]
Add Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. It is essential to add hydrogens to the protein structure to correctly model hydrogen bonding interactions.[6][8]
Assign Partial Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.[9]
Save as .pdbqt: Save the prepared protein structure in the .pdbqt format.[5][10]
Phase 2: Docking Simulation - Predicting the Binding Event
With the ligand and protein structures prepared, the next phase involves defining the search space for the docking simulation and running the docking algorithm.
Grid Box Generation
The grid box defines the three-dimensional space within the protein where the docking software will search for favorable binding poses for the ligand.
Protocol: Defining the Grid Box
Identify the Binding Site: The binding site can be identified in several ways:
If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on this ligand.
Through literature review, identify the key catalytic or allosteric residues of the protein and define the grid box to encompass these residues.
In the absence of prior knowledge, a "blind docking" approach can be used where the grid box encompasses the entire protein surface. This is computationally more expensive but can be useful for identifying novel binding pockets.
Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation, but not so large as to unnecessarily increase the search space and computational time. A common practice is to have the box extend approximately 10-15 Å beyond the ligand in each direction.
Caption: The logical flow for defining the docking search space.
Executing the Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[5] It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
Protocol: Running AutoDock Vina
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand .pdbqt files, the center and dimensions of the grid box, and the name of the output file.
Run Vina from the Command Line: Execute AutoDock Vina from the command line, providing the configuration file as input.
Output: Vina will generate an output file (in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores. The log file will contain the binding affinity values for each pose.[6]
Phase 3: Post-Processing & Validation - From Data to Insights
The output of a docking simulation is a set of predicted binding poses and their associated scores. This raw data requires careful analysis and validation to be meaningful.
Analysis of Binding Poses and Scoring Functions
The primary outputs to analyze are the binding affinity and the interactions between the ligand and the protein.
Binding Affinity: This value, typically reported in kcal/mol, is an estimate of the binding free energy. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher binding affinity.[11][12]
Interaction Analysis: The predicted binding poses should be visualized using software like PyMOL or UCSF Chimera to identify key intermolecular interactions, such as:
Hydrogen bonds: These are crucial for specificity and affinity.
Hydrophobic interactions: Often a major driving force for binding.
Pi-pi stacking: Interactions between aromatic rings.
Salt bridges: Electrostatic interactions between charged residues.
Table 1: Representative Docking Results for N-(4-chlorophenyl)thiazol-2-amine Analogues against CDK2
Compound
Binding Affinity (kcal/mol)
Interacting Residues
Ligand A
-8.8
LYS33, ASP145
Ligand B
-8.7
LYS33, ASP145
Roscovitine (Control)
-10.1
LYS33, ASP145
Note: The data in this table is illustrative and based on findings from similar pyrazolo[1,5-a][7][11]triazine derivatives targeting CDK2.[13]
Validation of the Docking Protocol
A crucial step to ensure the reliability of the docking results is to validate the docking protocol.
Protocol: Docking Protocol Validation
Redocking of a Co-crystallized Ligand: If the protein structure was determined with a co-crystallized ligand, a common validation method is to extract this ligand and then dock it back into the protein's binding site.[14]
RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose of the ligand and its original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[14]
In-Silico ADMET Prediction
To assess the drug-likeness of the N-(4-chlorophenyl)thiazol-2-amine ligands, it is advisable to perform an in-silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Online tools like SwissADME and pkCSM can be used for this purpose.[15]
Table 2: Predicted ADMET Properties for a Representative N-(4-chlorophenyl)thiazol-2-amine Derivative
Property
Predicted Value
Interpretation
Gastrointestinal Absorption
High
Good oral bioavailability is likely.
Blood-Brain Barrier Permeation
Yes
The compound may have central nervous system effects.
CYP2D6 Inhibitor
No
Low potential for drug-drug interactions via this pathway.
Hepatotoxicity
No
Low risk of liver damage.
Skin Sensitization
No
Low risk of causing an allergic skin reaction.
Note: This data is based on predictions for a novel 4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine derivative.[15]
Troubleshooting Common Docking Issues
High RMSD in Redocking: If the RMSD value is greater than 2.0 Å, it may indicate that the docking parameters (e.g., grid box size, exhaustiveness) need to be optimized. It could also suggest that the force field used is not appropriate for the system.
Poor Correlation between Docking Score and Experimental Activity: Docking scores are approximations and do not always correlate perfectly with experimental binding affinities. It is important to consider the predicted binding mode and interactions in conjunction with the score.
Ligand Docking Outside the Binding Pocket: This can occur if the grid box is too large or not centered correctly. It is important to carefully define the search space.
Conclusion and Future Directions
Molecular docking is an invaluable tool in the study of N-(4-chlorophenyl)thiazol-2-amine ligands, providing critical insights into their interactions with biological targets. By following a rigorous and validated workflow, researchers can generate reliable predictions to guide further experimental work, including chemical synthesis and biological testing. The integration of molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the protein-ligand interactions.[14][16] Ultimately, a well-executed in-silico study can significantly accelerate the drug discovery process for this important class of compounds.
References
Ashmawy FO, Gomha SM, Abdallah MA, Zaki MEA, Al-Hussain SA, El-Desouky MA. Synthesis, in vitro evaluation and molecular docking studies of novel thiophenyl thiazolyl-pyridine hybrids as potential anticancer agents. Molecules. 2023;28(11).
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
Basic docking — Autodock Vina 1.2.
Chhabria MT, Patel S, Modi P, Brahmkshatriya PS.
Common mistakes made during computational docking.
Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science.
Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calcul
Gupta V, Kant V. A review on biological activity of imidazole and thiazole moieties and their derivatives.
How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. (2021, April 29).
How to validate the molecular docking results ?
Integrating Molecular Docking and Molecular Dynamics Simulations | Springer N
Interpretation of Molecular docking results?
Kassem AF, Althomali RH, Anwar MM, El-Sofany WI. Thiazole moiety: A promising scaffold for anticancer drug discovery. Journal of Molecular Structure. 2024;1303:137510.
Kumari G, Dhillon S, Rani P, Chahal M, Aneja DK, Kinger M. Development in the synthesis of bioactive thiazole-based heterocyclic hybrids utilizing phenacyl bromide. ACS Omega. 2024;9(17):18709-46.
Molecular Docking Results Analysis and Accuracy Improvement.
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
Molecular Docking Workflow with AutoDock Vina and ChimeraX. In Silico Design. (2025, October 8).
Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024, June 10). PubMed.
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC.
Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions. (2025, April 30).
Post Docking Analysis Simplified. Common Mistakes Corrected. (2025, January 14). YouTube.
Preparing the protein and ligand for docking.
Preparing the protein and ligand for docking. ScotChem. (2025, April 8).
Study of ADMET Descriptors of Novel Chlorinated N-Arylcinnamamides. (2020, December 14). MDPI.
Synthesis, In Vitro Antimicrobial Evaluation, ADMET Properties, and Molecular Docking Studies of Novel Thiazole Derivatives.
Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI.
Tutorial: Prepping Molecules. UCSF DOCK. (2025, June 6).
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26).
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 23). PMC.
4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.
Molecular docking of the compound 4 in the CDK2 ATP-binding site. (A...
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
Error in molecular docking.why?
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube.
Need help with molecular docking results interpretation : r/comp_chem. (2024, March 22). Reddit.
Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening. (2022, October 17). PMC.
Tutorial: Visualiz
Validation Studies of the Site-Directed Docking Program LibDock. (2007, November 7).
(PDF) DNA-binding affinity, cytotoxicity, apoptosis, cell cycle inhibition and molecular docking studies of a new stilbene derivative. (2019, April 6).
DNA binding, docking studies, artificial nuclease activity and in vitro cytotoxicity of newly synthesized steroidal 1H–pyrimidines. Comptes Rendus de l'Académie des Sciences.
Molecular docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. PMC.
Synthesis and DNase I Inhibitory Properties of New Squaramides. (2023, January 5). MDPI.
Application of Graph-based Data Mining to Metabolic P
Application of Graph-based Data Mining to Metabolic Pathways.
Exploiting the structure of biochemical pathways to investigate dynamical properties with neural networks for graphs. (2023, November 10). Oxford Academic.
chemical stability profile of N-(4-chlorophenyl)thiazol-2-amine
An In-depth Technical Guide to the Chemical Stability Profile of N-(4-chlorophenyl)thiazol-2-amine Foreword: Understanding the Criticality of Stability In the landscape of drug discovery and development, the intrinsic ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Stability Profile of N-(4-chlorophenyl)thiazol-2-amine
Foreword: Understanding the Criticality of Stability
In the landscape of drug discovery and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable pharmacokinetic profiles. This guide provides a comprehensive examination of the , a key heterocyclic scaffold prevalent in medicinal chemistry.[1] As researchers, scientists, and drug development professionals, a thorough understanding of this molecule's behavior under various stress conditions is paramount for developing robust formulations, establishing appropriate storage conditions, and ensuring regulatory compliance. This document moves beyond a simple recitation of facts to explain the why behind the observed stability—or instability—offering field-proven insights into its degradation pathways and the design of a rigorous stability-indicating analytical program.
Physicochemical Properties and Intrinsic Stability
N-(4-chlorophenyl)thiazol-2-amine is a crystalline solid, typically appearing as a white to off-white or light yellow powder.[2] Its structure, featuring a 2-aminothiazole core linked to a 4-chlorophenyl group, dictates its chemical reactivity and susceptibility to degradation. The thiazole ring is an electron-rich aromatic system, yet it possesses sites of vulnerability. The sulfur atom is susceptible to oxidation, and the endocyclic C=N bond can be a target for hydrolysis under harsh conditions.[3][4] The exocyclic amino group, while integral to the biological activity of many such derivatives, also presents a potential site for chemical modification and degradation.
General handling and storage recommendations call for keeping the material in a dark place under an inert atmosphere to mitigate photolytic and oxidative degradation.[2][5] The compound is reported to be air-sensitive, underscoring the need for controlled atmospheric storage.[4]
Table 1: Key Physicochemical Properties of N-(4-chlorophenyl)thiazol-2-amine
Forced degradation, or stress testing, is the systematic investigation of a drug substance's stability under conditions more severe than accelerated stability testing. Its purpose is not merely to degrade the molecule but to purposefully generate degradation products to understand degradation pathways and to develop stability-indicating analytical methods capable of resolving the API from all its potential impurities and degradants.[6][7] For N-(4-chlorophenyl)thiazol-2-amine, a comprehensive stress testing program should encompass hydrolytic, oxidative, photolytic, and thermal degradation.
Photostability Profile
Photodegradation is a critical stability parameter, as exposure to light during manufacturing, storage, or even administration can lead to significant degradation.
Expertise & Experience: Based on structural alerts within the molecule—specifically the electron-rich thiazole ring and the attached aryl groups—photolytic degradation is an anticipated risk. A key study has investigated the photodegradation of N-(4-chlorophenyl)thiazol-2-amine and found it to be reactive, albeit less so than some more complex, structurally related thiazoles.[8] The proposed mechanism involves a reaction with singlet oxygen.[8]
Predicted Photodegradation Pathway:
The most likely pathway for photodegradation involves a [4+2] Diels-Alder type cycloaddition of singlet oxygen across the thiazole ring. This generates a highly unstable endoperoxide intermediate. This intermediate then likely undergoes rearrangement and fragmentation, leading to the cleavage of the thiazole ring. While the exact structures of the final degradants for this specific molecule are not published, by analogy to a closely related compound, this pathway would result in the formation of amide-containing fragments.[8] Another potential, albeit less likely, pathway involves homolytic cleavage of the C-S bonds in the thiazole ring upon UV irradiation, leading to various radical species and subsequent ring-opened products.[2]
Caption: Predicted photodegradation pathways for N-(4-chlorophenyl)thiazol-2-amine.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for pharmaceuticals. Testing across a range of pH values is essential to understand a compound's stability in various physiological environments and in the presence of acidic or basic excipients.
Acidic Conditions: Under strong acidic conditions, protonation of the ring nitrogen would activate the C2 position towards nucleophilic attack by water. This could lead to hydrolysis of the 2-amino group to yield 2-hydroxy-4-(4-chlorophenyl)thiazole and 4-chloroaniline. More aggressive conditions could promote the opening of the thiazole ring itself.
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
Basic Conditions: In alkaline conditions, hydrolysis is also possible. Strong basic conditions could facilitate the cleavage of the thiazole ring.
Caption: Predicted acid-catalyzed hydrolysis of N-(4-chlorophenyl)thiazol-2-amine.
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in excipients.
Expertise & Experience: The sulfur atom in the thiazole ring is a prime target for oxidation, potentially forming a sulfoxide or, under more forceful conditions, a sulfone.[3] Such oxidation would significantly alter the electronics of the aromatic ring, potentially destabilizing it and leading to subsequent cleavage. Quantum chemical studies on thiazole-containing drugs support S-oxidation as a probable metabolic pathway, which often mimics chemical oxidation.[9]
Predicted Oxidative Degradation Pathway:
Initial Oxidation: The primary degradation product is likely the N-(4-chlorophenyl)thiazol-2-amine-S-oxide.
Further Oxidation: More aggressive oxidation could lead to the corresponding sulfone.
Ring Instability: The formation of the sulfoxide or sulfone can make the thiazole ring more susceptible to hydrolytic cleavage or other rearrangements, leading to a complex mixture of degradants.
Table 2: Summary of Predicted Degradation Pathways and Potential Products
Likely minimal degradation unless melting point is approached
Experimental Protocols for a Comprehensive Stability Study
To validate the predicted pathways and fully characterize the stability profile, a rigorous experimental program is required. The following protocols are designed to be self-validating systems, incorporating controls and appropriate analytical endpoints.
General Setup and Analytical Method
A validated stability-indicating HPLC method is the cornerstone of any forced degradation study.[10][11]
Trustworthiness: The method must be proven specific, meaning it can separate the parent compound, N-(4-chlorophenyl)thiazol-2-amine, from all process impurities and degradation products without interference. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that each chromatographic peak is spectrally homogeneous.[12]
Protocol: Stability-Indicating HPLC-UV Method Development
Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase: Use a gradient elution to resolve both polar and non-polar analytes.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program (Illustrative):
Time 0 min: 5% B
Time 20 min: 95% B
Time 25 min: 95% B
Time 26 min: 5% B
Time 30 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: PDA detector scanning from 200-400 nm. Monitor at the λmax of the parent compound (~232 nm) and at least one other wavelength to detect degradants with different chromophores.
Injection Volume: 10 µL
Diluent: Acetonitrile/Water (50:50 v/v)
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Experimental Protocols
For each condition, a solution of N-(4-chlorophenyl)thiazol-2-amine (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample (stored at 4°C in the dark) and a blank (stress medium without the API) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the API.[7]
Protocol: Hydrolytic Degradation
Acid Hydrolysis: Add API solution to 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
Base Hydrolysis: Add API solution to 0.1 M NaOH. Heat at 60 °C. Withdraw aliquots at specified time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Neutral Hydrolysis: Add API solution to purified water. Heat at 60 °C. Withdraw aliquots at specified time points for analysis.
Protocol: Oxidative Degradation
Prepare a solution of the API in the diluent.
Add 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature, protected from light.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 40 °C).[11]
Protocol: Photolytic Degradation
Expose a solid sample and a solution of the API (in a quartz cuvette) to a light source conforming to ICH Q1B guidelines.[13] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil and storing it under the same temperature conditions.
Analyze the samples after the exposure period.
Protocol: Thermal Degradation
Expose a solid sample of the API to dry heat at 60 °C for 7 days.
Analyze the sample and compare it to a control sample stored at the recommended storage condition.
Caption: Workflow for conducting and analyzing forced degradation studies.
Conclusion and Recommendations
The reveals a molecule that is generally stable under neutral conditions but is susceptible to degradation under specific stresses. The primary liabilities are photodegradation, likely initiated by reaction with singlet oxygen, and degradation under strong acidic and oxidative conditions.
Key Recommendations for Drug Development Professionals:
Formulation Strategy: Avoid acidic excipients that could lower the micro-pH of the formulation. The use of antioxidants may be beneficial in liquid formulations to prevent oxidative degradation.
Packaging: For the drug product, light-protective primary packaging (e.g., amber vials, opaque blisters) is mandatory to prevent photolytic degradation.
Manufacturing: Manufacturing processes should be designed to minimize exposure to high-intensity light and sources of oxidative stress (e.g., metal catalysts).
Analytical Monitoring: The developed stability-indicating HPLC method should be employed for routine stability testing of both the drug substance and the drug product to monitor for the appearance of the key predicted degradants.
This guide provides a robust framework for understanding and managing the chemical stability of N-(4-charolophenyl)thiazol-2-amine. By anticipating potential degradation pathways and implementing rational, science-driven control strategies, researchers can ensure the development of a safe, effective, and stable pharmaceutical product.
References
Khan, S., Waseem, A., & Ali, M. I. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Retrieved from [Link]
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Singh, G., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Retrieved from [Link]
Basavanakatti, V. N., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Dong, M. W. (2022, February 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
Shaikh, A. S. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]
Sharma, A., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Retrieved from [Link]
Patel, K., & Patel, Y. (2016). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Retrieved from [Link]
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
PubChem. (n.d.). 2-amino-4-(4-chlorophenyl)thiazole. Retrieved from [Link]
Tereshina, M. V., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Retrieved from [Link]
N-Arylthiazol-2-amine: A Technical Guide from Hantzsch Origins to Kinase Therapeutics
The following technical guide is structured to serve as a definitive reference for the discovery, synthesis, and application of N-arylthiazol-2-amine scaffolds in modern drug discovery. Executive Summary: The Privileged...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for the discovery, synthesis, and application of N-arylthiazol-2-amine scaffolds in modern drug discovery.
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, the N-arylthiazol-2-amine moiety is not merely a structural fragment; it is a "privileged scaffold." Its capacity to engage in multiple non-covalent interactions—specifically hydrogen bonding within the ATP-binding pockets of kinases—has made it a cornerstone in oncology and antimicrobial research.
This guide moves beyond basic textbook definitions. We will explore the causality behind the shift from classical cyclization methods to modern transition-metal catalysis, analyze the structural determinants of biological activity, and provide validated protocols for synthesizing these compounds with high fidelity.
Historical & Synthetic Evolution[1][2]
The accessibility of the N-arylthiazol-2-amine scaffold has dictated its prevalence in library screening. The history of its synthesis is a progression from thermodynamic condensation to kinetic cross-coupling.
The Hantzsch Era (1887 – Present)
Arthur Hantzsch’s discovery in the late 19th century remains the industrial standard for generating simple thiazole cores.[1]
Limitation: The diversity of the N-aryl group is limited by the availability of the corresponding N-arylthiourea precursors. If the aryl thiourea is unstable or difficult to synthesize, this route fails.
The Cross-Coupling Revolution (1990s – Present)
The advent of Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) removed the "thiourea bottleneck."
Advantage: Researchers can now couple a pre-formed 2-aminothiazole (a stable, abundant heterocycle) with any aryl halide. This allows for late-stage functionalization of complex drug molecules.
Strategic Shift: This method shifted the paradigm from "building the ring" to "decorating the ring."
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for selecting a synthetic route.
Caption: Decision matrix for selecting between Hantzsch cyclization and Buchwald-Hartwig coupling based on substrate complexity.
Mechanistic Pharmacology & SAR
The biological utility of N-arylthiazol-2-amines is largely driven by their ability to mimic the adenine ring of ATP.
Kinase Binding Mode
In many kinase inhibitors (e.g., CDK, Src, BCR-Abl), the thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine (NH) acts as a hydrogen bond donor. This donor-acceptor motif binds tightly to the "hinge region" of the kinase.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the core scaffold, synthesized from various kinase inhibition studies (e.g., CDK2/CDK5).
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon flow.
Loading: Add Aryl Bromide, 2-Aminothiazole, Base, Catalyst, and Ligand.
Solvation: Add degassed 1,4-Dioxane via syringe.
Heating: Seal the vial and heat to 100 °C for 12–16 hours.
Checkpoint: The reaction mixture should turn from dark red/purple to black/brown. If it remains pale yellow, the catalyst may not have activated or oxidative addition failed.
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.
Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Visualization: The Catalytic Cycle
Understanding the Buchwald-Hartwig cycle is critical for troubleshooting low yields. The diagram below details the specific pathway for thiazole amines.
Caption: Pd-catalyzed cycle. The "Troubleshooting Zone" highlights where thiazole amine coordination often competes with phosphine ligands, requiring specific bidentate ligands like Xantphos.
Future Outlook: Beyond Inhibition
The N-arylthiazol-2-amine scaffold is evolving. Current research trends indicate a shift toward:
PROTACs (Proteolysis Targeting Chimeras): Using the thiazole moiety as the "warhead" to bind the target protein, linked to an E3 ligase ligand to induce degradation rather than just inhibition.
Covalent Inhibitors: Incorporating acrylamide groups onto the N-aryl ring to target specific cysteines in the kinase pocket (e.g., Cys481 in BTK), turning a reversible binder into an irreversible silencer.
References
Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Justus Liebigs Annalen der Chemie.
Lowe, J. et al. (2004). "Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases."[3] Bioorganic & Medicinal Chemistry Letters.
Hartwig, J. F. (1998). "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism." Angewandte Chemie International Edition.
Das, J. et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib)." Journal of Medicinal Chemistry.
Predicted Metabolic Pathways for N-(4-chlorophenyl)thiazol-2-amine: A Technical Guide
This is an in-depth technical guide on the predicted metabolic pathways of N-(4-chlorophenyl)thiazol-2-amine . Executive Summary N-(4-chlorophenyl)thiazol-2-amine is a diarylamine-like scaffold featuring a thiazole ring...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the predicted metabolic pathways of N-(4-chlorophenyl)thiazol-2-amine .
Executive Summary
N-(4-chlorophenyl)thiazol-2-amine is a diarylamine-like scaffold featuring a thiazole ring fused to a 4-chlorophenyl moiety via a secondary amine linker. This structural motif, often referred to as a 2-anilinothiazole , appears frequently in kinase inhibitors, antimicrobial agents, and agrochemicals.
Understanding the metabolism of this compound is critical due to the "structural alert" status of the 2-aminothiazole ring. While the 4-chlorophenyl group provides metabolic stability against rapid oxidative dealkylation, the thiazole ring is susceptible to bioactivation by Cytochrome P450 (CYP) enzymes, potentially generating reactive electrophiles (sulfoxides, epoxides, or iminoquinones) capable of covalent protein binding and idiosyncratic toxicity.
This guide details the predicted Phase I and Phase II metabolic pathways, highlights potential toxicological liabilities, and provides a rigorous experimental framework for validation.
Structural Analysis & Reactive Sites
The molecule can be dissected into three distinct metabolic zones:
Zone
Structure
Susceptibility
Primary Metabolic Fate
Zone A
Thiazole Ring
High
Bioactivation: S-oxidation, C4/C5-epoxidation, Ring scission.
The following pathways are predicted based on Structure-Metabolism Relationships (SMR) of structurally analogous 2-aminothiazoles and 4-chloroanilines.
Phase I Metabolism (Oxidative Functionalization)
Pathway M1: Thiazole S-Oxidation (Bioactivation)
Mechanism: CYP450-mediated direct oxygen transfer to the thiazole sulfur.
Enzymes: Primarily CYP2C9 , CYP2D6 , and CYP3A4 .
Product: Thiazole S-oxide (sulfoxide) and S,S-dioxide (sulfone).
Risk: Thiazole S-oxides are highly reactive electrophiles. They function as Michael acceptors, reacting with nucleophilic residues (Cysteine-SH) on proteins, leading to haptenization and immune-mediated toxicity.
Rearrangement to 4-hydroxy- or 5-hydroxythiazole tautomers (thiazolones).
Risk: The epoxide is a hard electrophile capable of alkylating DNA or proteins.
Pathway M3: Phenyl Ring Hydroxylation
Mechanism: Aromatic hydroxylation on the chlorophenyl ring.
Regioselectivity: The 4-position is blocked by Chlorine. Hydroxylation occurs preferentially at the ortho-positions (C2/C6) relative to the amine, directed by the electron-donating amine group.
Risk: Can dehydrate to form reactive nitrenium ions, though less likely in diarylamines compared to primary amines.
Phase II Metabolism (Conjugation)
Pathway M5: N-Glucuronidation
Mechanism: Direct conjugation of glucuronic acid to the bridging nitrogen.
Enzymes: UGT1A4, UGT1A9.
Significance: Likely the major clearance pathway for the intact parent molecule due to the nucleophilicity of the secondary amine.
Pathway M6: Glutathione (GSH) Conjugation
Mechanism: Trapping of reactive Phase I intermediates (S-oxides, Epoxides, Quinone Imines).
Product: GSH adducts (e.g., at C5 of the thiazole ring).
Significance: Presence of GSH adducts in vitro is the definitive marker for bioactivation liability.
Visualization of Metabolic Map
The following diagram illustrates the predicted cascade from the parent compound to stable metabolites and reactive intermediates.
Figure 1: Predicted metabolic map for N-(4-chlorophenyl)thiazol-2-amine showing bioactivation (Red), functionalization (Yellow), and detoxification (Green) pathways.[4]
Toxicological Implications (The "Structural Alert")[7]
The 2-aminothiazole moiety is a known structural alert in drug discovery. Researchers must monitor for:
Idiosyncratic Drug-Induced Liver Injury (IDILI):
Mechanism: The thiazole ring opens via the S-oxide intermediate, forming reactive thiourea or
-dicarbonyl derivatives. These bind covalently to hepatic proteins (e.g., CYP enzymes), creating neoantigens that trigger an immune response.
Methemoglobinemia (Low Risk):
While 4-chloroaniline is a potent methemoglobin inducer, the diarylamine bond in this compound is metabolically stable. Release of free 4-chloroaniline requires oxidative cleavage of the C-N bond, which is energetically unfavorable compared to ring hydroxylation.
Experimental Validation Protocol
To validate these predictions, a Reactive Metabolite Trapping Assay is required. This protocol is self-validating through the use of positive controls and specific trapping agents.
Materials
Test System: Human Liver Microsomes (HLM) (1 mg/mL protein).
Application Note: Optimized Hantzsch Thiazole Synthesis of N-(4-chlorophenyl)thiazol-2-amine
Executive Summary This application note details the optimized synthesis of N-(4-chlorophenyl)thiazol-2-amine via the Hantzsch thiazole synthesis. Unlike the more common 4-arylthiazole synthesis (which utilizes thiourea a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthesis of N-(4-chlorophenyl)thiazol-2-amine via the Hantzsch thiazole synthesis. Unlike the more common 4-arylthiazole synthesis (which utilizes thiourea and
-haloketones), this protocol targets the N-substituted isomer by reacting 1-(4-chlorophenyl)thiourea with chloroacetaldehyde .
This scaffold is a critical pharmacophore in kinase inhibitors (e.g., Dasatinib analogues) and antimicrobial agents. This guide addresses common pitfalls such as "oiling out" of the intermediate hydrohalide salt and provides a green-chemistry-aligned workup using ethanol/water systems.
Retrosynthetic & Strategic Analysis
To ensure the correct regioisomer is synthesized, a clear understanding of the building blocks is required. The Hantzsch synthesis is modular; swapping the "R" groups on the thiourea vs. the
-halo carbonyl determines the substitution pattern.
Target: N-(4-chlorophenyl)thiazol-2-amine
Precursors:
Thioamide Component: 1-(4-chlorophenyl)thiourea (Provides the N-aryl amine).
-Halo Carbonyl: Chloroacetaldehyde (Provides the unsubstituted C4-C5 thiazole core).
Note on Regioselectivity: If one were to react unsubstituted thiourea with 2-bromo-1-(4-chlorophenyl)ethanone, the result would be 4-(4-chlorophenyl)thiazol-2-amine (aryl group on the ring carbon), which is a common error in experimental design.
Reaction Mechanism
The reaction proceeds via a cascade sequence:
Nucleophilic Attack: The sulfur atom of the thiourea attacks the
-carbon of the chloroacetaldehyde (S2 displacement).
Imine Formation: The thiourea nitrogen attacks the aldehyde carbonyl.
Dehydration/Aromatization: Loss of water drives the formation of the stable aromatic thiazole ring.
Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis.
Materials and Safety Profile
Safety Alert: Chloroacetaldehyde is a potent lachrymator and highly toxic. It must be handled in a fume hood. If using the dimethyl acetal form, acid hydrolysis releases the aldehyde in situ.
Part A: Synthesis of 1-(4-chlorophenyl)thiourea (If not commercially available)
Rationale: Commercial thioureas can degrade. Fresh synthesis ensures high purity.
Dissolve 4-chloroaniline (10 mmol) in dilute HCl.
Add Ammonium thiocyanate (11 mmol) and reflux for 4 hours.
Cool to precipitate the thiourea.[2] Recrystallize from ethanol.
Checkpoint: MP should be ~178°C.
Part B: Hantzsch Cyclization (Main Reaction)
Step 1: Reaction Setup
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1-(4-chlorophenyl)thiourea (1.86 g, 10.0 mmol) in Ethanol (20 mL).
Optimization Note: Ethanol is preferred over DMF to facilitate easier workup and green chemistry compliance.
Add Chloroacetaldehyde (50% wt. in water) (1.88 g, ~1.5 mL, 12.0 mmol) dropwise over 5 minutes.
Observation: The suspension will likely clear as the reaction progresses and the soluble hydrohalide salt forms.
Step 2: Reflux
Heat the mixture to reflux (80°C) for 2–4 hours.
TLC Monitoring: Use Ethyl Acetate:Hexane (1:2). The starting thiourea (more polar) should disappear. The product spot will be less polar.
Visualization: UV (254 nm).[3] The thiazole ring is UV active.
Step 3: Workup and Neutralization
Critical Step: The reaction produces the thiazole as an HX salt (HCl/HBr), which is water-soluble. You must liberate the free base.
Concentrate the ethanol to ~50% volume under reduced pressure.
Dilute with Water (20 mL).
Slowly add saturated NaHCO₃ (aq) or NH₄OH while stirring until pH ~8–9.
The free base N-(4-chlorophenyl)thiazol-2-amine will precipitate as a solid.
Troubleshooting: If the product oils out, cool the mixture in an ice bath and scratch the flask wall with a glass rod to induce crystallization.
Step 4: Purification
Filter the solid using a Büchner funnel.[4][5] Wash with cold water (2 x 10 mL) to remove inorganic salts.
Recrystallization: Dissolve the crude solid in boiling Ethanol/Water (4:1) . Allow to cool slowly to room temperature, then to 4°C.
Collect the crystals and dry in a vacuum oven at 45°C for 6 hours.
Process Workflow Diagram
Figure 2: Step-by-step workflow for the isolation of the free base.
Characterization & Validation
To ensure the protocol was successful, compare your data against these expected values.
Technique
Expected Data
Interpretation
Physical State
Off-white to pale yellow solid
Crystalline form
Melting Point
165–168 °C
Consistent with literature [1]
¹H NMR (DMSO-d₆)
10.3 (s, 1H, NH)
Broad singlet, D₂O exchangeable
7.65 (d, 2H, Ar-H)
Ortho protons of chlorophenyl
7.35 (d, 2H, Ar-H)
Meta protons of chlorophenyl
7.25 (d, 1H, Thiazole-C4)
Thiazole doublet ( Hz)
6.90 (d, 1H, Thiazole-C5)
Thiazole doublet ( Hz)
MS (ESI)
211.0 ()
Base peak
213.0 ()
Characteristic 3:1 Cl isotope pattern
Troubleshooting Guide
Issue 1: Product "Oils Out" upon basification.
Cause: The product melting point is depressed by impurities, or the neutralization was too rapid (exothermic).
Solution: Decant the aqueous layer. Dissolve the oil in a small amount of hot ethanol. Add water dropwise until turbid, then let it stand undisturbed. Alternatively, sonicate the oil in cold water.
Issue 2: Low Yield.
Cause: Incomplete cyclization or loss of product during filtration (product has slight solubility in ethanol).
Solution: Ensure reflux time is sufficient (check TLC). When recrystallizing, ensure the ethanol:water ratio is optimized (too much ethanol keeps the product in solution).
Issue 3: Dark/Black Reaction Mixture.
Cause: Polymerization of chloroacetaldehyde or oxidation of the thiourea.
Solution: Ensure chloroacetaldehyde is fresh or distilled. Conduct the reaction under a nitrogen atmosphere if high purity is required.
References
Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines". Comprehensive Heterocyclic Chemistry.
Guide to the Preparation and Handling of N-(4-chlorophenyl)thiazol-2-amine Stock Solutions in DMSO
An Application Note for Researchers and Drug Development Professionals Abstract N-(4-chlorophenyl)thiazol-2-amine is an aminothiazole derivative investigated for its potential biological activities.[1] Accurate and repro...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
N-(4-chlorophenyl)thiazol-2-amine is an aminothiazole derivative investigated for its potential biological activities.[1] Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions. Dimethyl Sulfoxide (DMSO) is a common solvent for such compounds due to its broad solubilizing power; however, its unique properties necessitate specific handling procedures to ensure compound stability, experimental accuracy, and operator safety. This document provides a comprehensive, field-tested protocol for the preparation, storage, and quality control of N-(4-chlorophenyl)thiazol-2-amine stock solutions in DMSO, designed for researchers and drug development professionals.
Compound and Solvent Characterization
A thorough understanding of the physical and chemical properties of both the solute and the solvent is fundamental to preparing stable and accurate solutions.
N-(4-chlorophenyl)thiazol-2-amine
This compound is a solid at room temperature and possesses high solubility in DMSO.[1] Key properties are summarized below.
High-purity, anhydrous DMSO is critical for preparing stock solutions. DMSO is highly hygroscopic, and absorbed water can significantly impact the solubility of compounds.[1] It is also known to readily penetrate the skin, acting as a carrier for dissolved substances.[5]
The preparation of this stock solution involves handling a compound that is toxic if swallowed and causes skin/eye irritation, as well as a solvent that can transport substances through the skin.[5][10][11] Adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE) and Engineering Controls
All handling of solid N-(4-chlorophenyl)thiazol-2-amine and its concentrated DMSO solutions must be performed inside a certified chemical fume hood to mitigate inhalation risks.[10]
Caption: Mandatory safety workflow for handling the compound and solvent.
First Aid:
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[10][11]
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if possible.[10][11] If irritation persists, get medical advice.[12]
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[10][11]
Protocol: Preparation of a 100 mM Stock Solution
This protocol details the preparation of 1 mL of a 100 mM stock solution. Quantities can be adjusted as needed.
Anhydrous, high-purity DMSO (use a fresh, sealed bottle)[1][9]
Calibrated analytical balance
Sterile, amber glass vial or polypropylene microcentrifuge tube
Vortex mixer
Optional: Bath sonicator
Experimental Workflow
Caption: Workflow for preparing the high-concentration stock solution.
Step-by-Step Methodology
Pre-Handling: Before opening the vial of N-(4-chlorophenyl)thiazol-2-amine, gently tap it on a hard surface to ensure all powder has settled at the bottom.[9][13]
Calculation: Calculate the required mass for your desired volume and concentration.
For 1 mL of 100 mM stock: 0.001 L × 0.1 mol/L × 210.69 g/mol × 1000 mg/g = 21.07 mg
Weighing: Using an analytical balance, carefully weigh 21.07 mg of the compound and transfer it into a sterile, appropriately labeled amber vial or tube.
Dissolution: Add 1 mL of anhydrous DMSO to the vial. Secure the cap tightly. Vortex vigorously for 1-2 minutes.[9]
Verification: Visually inspect the solution against a light source. It should be clear and free of any particulate matter.
Troubleshooting: If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes.[9] Gentle warming in a water bath (not exceeding 40°C) can also be used, but sonication is generally preferred to avoid potential thermal degradation.
Aliquoting & Storage: To preserve the integrity of the stock, aliquot the solution into smaller, single-use volumes in sterile tubes.[9][14] This practice is critical to avoid repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1] Ensure all aliquots are protected from light.[1]
Protocol: Preparation of Working Solutions for Cellular Assays
High-concentration DMSO stocks must be diluted into an aqueous-based culture medium or buffer for experimental use. Rapid dilution can cause the compound to precipitate. Therefore, a serial dilution approach is strongly recommended.[9]
Serial Dilution Workflow
Caption: Recommended serial dilution workflow to prevent precipitation.
Step-by-Step Methodology
Prepare Intermediate Dilution (in DMSO): First, dilute the high-concentration stock solution in pure DMSO. For example, to make a 1 mM intermediate stock from a 100 mM primary stock, perform a 1:100 dilution (e.g., add 2 µL of 100 mM stock to 198 µL of pure DMSO).
Prepare Final Working Solution: Dilute the intermediate DMSO solution into the final aqueous culture medium or buffer. For example, to achieve a 10 µM final concentration, perform another 1:100 dilution (e.g., add 5 µL of the 1 mM intermediate stock to 495 µL of culture medium).
Final DMSO Concentration: This two-step process ensures the final concentration of DMSO in the working solution is low enough to prevent solvent-induced cytotoxicity, typically at or below 0.1% - 0.5%.[9] In the example above, the final DMSO concentration is 0.1%.
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.[9][15]
Quality Control and Best Practices
Solvent Quality: Always use a new, unopened bottle of anhydrous, high-purity DMSO for preparing high-concentration stocks.[9] Over time, DMSO readily absorbs atmospheric moisture, which can compromise compound solubility.[1]
Stability: While 2-aminothiazoles are generally stable, some derivatives can be reactive in DMSO over extended periods.[16] Always prepare fresh working dilutions for each experiment from a frozen aliquot.[15] Do not store compounds in aqueous solutions.
Documentation: Meticulously label all vials and aliquots with the compound name, concentration, solvent, date of preparation, and preparer's initials. Maintain a detailed log in a laboratory notebook.
References
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]
eviQ. (n.d.). Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
Carl ROTH. (2025). Safety Data Sheet: Dimethyl sulfoxide. Retrieved from [Link]
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
Chongqing Chemdad Co., Ltd. (n.d.). 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE. Retrieved from [Link]
Cole-Parmer. (2006). Material Safety Data Sheet - 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxylic acid, 97%. Retrieved from [Link]
Zenger, K., et al. (2019). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemistryOpen. Retrieved from [Link]
Application Notes & Protocols for the Crystallization of N-(4-chlorophenyl)thiazol-2-amine
Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of Crystallization N-(4-chlorophenyl)thiazol-2-amine, a key heterocyclic compound, serves as a fundamental building block in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Crystallization
N-(4-chlorophenyl)thiazol-2-amine, a key heterocyclic compound, serves as a fundamental building block in medicinal chemistry and materials science.[1][2] Its derivatives are explored for a wide range of pharmacological activities.[2] For researchers and drug development professionals, obtaining this intermediate in a highly pure, crystalline, and stable form is paramount. Crystallization is not merely a purification step; it is a critical process that dictates the final product's physicochemical properties, including its stability, dissolution rate, and bioavailability.
This guide provides a comprehensive overview of field-proven crystallization methods for N-(4-chlorophenyl)thiazol-2-amine. Moving beyond simple step-by-step instructions, we delve into the causality behind experimental choices, offering protocols that are both effective and scientifically grounded.
Physicochemical Profile
A thorough understanding of the compound's properties is the foundation for developing robust crystallization protocols. N-(4-chlorophenyl)thiazol-2-amine is typically a white to light yellow crystalline solid.[3][4] Its solubility in various organic solvents is a key determinant for selecting an appropriate crystallization system.
The compound's high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) makes these excellent choices for initial dissolution, while its lower solubility in solvents like water or alcohols can be exploited for precipitation.[5][7]
Methodologies & Protocols
Crystallization is induced by creating a supersaturated solution, a state where the concentration of the solute exceeds its equilibrium solubility. This can be achieved by several methods, each suited for different objectives, from bulk purification to the generation of single crystals for structural analysis.
Method 1: Cooling Crystallization from a Mixed Solvent System
Application Focus: This method is highly effective for the routine purification of crude N-(4-chlorophenyl)thiazol-2-amine following synthesis. It leverages the principle of temperature-dependent solubility. A mixed solvent system, such as Dimethylformamide (DMF) and water, is particularly effective. The compound is highly soluble in hot DMF, and the addition of water as an anti-solvent drastically reduces its solubility, promoting crystallization upon cooling.[7]
Experimental Protocol:
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude N-(4-chlorophenyl)thiazol-2-amine in a minimal volume of warm DMF (~60-70 °C). Start with approximately 3-4 mL of DMF per gram of crude material. Stir until all solid has dissolved.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step is crucial for obtaining a high-purity final product.
Induce Supersaturation: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid, indicating the onset of precipitation.
Re-dissolution: Add a few drops of hot DMF to re-dissolve the precipitate and obtain a clear solution just below the saturation point.
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes. Slow cooling is critical as it encourages the growth of larger, more ordered crystals rather than rapid precipitation of amorphous solid.
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of cold 1:1 DMF/water, followed by a wash with cold deionized water to remove residual DMF.
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Green Chemistry Synthesis of 2-Aminothiazole Derivatives: Advanced Protocols & Application Notes
Executive Summary & Strategic Rationale The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Dasatinib (anti-cancer), Avatrombopag (thrombo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Dasatinib (anti-cancer), Avatrombopag (thrombocytopenia), and Abafungin (antifungal). Traditional synthesis—primarily the Hantzsch condensation—often relies on volatile organic solvents (VOCs) like ethanol or DMF, reflux conditions, and lachrymatory
-haloketone intermediates.
This guide details three field-validated green chemistry protocols that eliminate or significantly reduce hazardous waste, energy consumption, and toxicity. These methods are not merely academic curiosities; they are scalable, high-yielding routes suitable for rapid library generation in drug discovery.
The Green Advantage: Comparative Metrics
Metric
Traditional Hantzsch (EtOH/Reflux)
Mechanochemical (Solvent-Free)
DES-Mediated (Choline Cl:Urea)
Reaction Time
2–6 Hours
10–30 Minutes
45–90 Minutes
Yield
70–85%
85–98%
88–95%
Atom Economy
Moderate (Solvent waste)
High (No solvent)
High (Recyclable solvent)
Safety
High (Flammable solvents)
Improved (Solid state)
Excellent (Non-volatile)
Mechanistic Foundation
Understanding the reaction pathway is critical for troubleshooting. Regardless of the green medium (solid-state, DES, or microwave), the core transformation follows the Hantzsch mechanism. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the
-carbon of the haloketone, followed by intramolecular cyclization and dehydration.[1]
Figure 1: General Hantzsch Condensation Mechanism
Caption: The Hantzsch synthesis pathway involving S-alkylation, cyclization, and dehydration to form the aromatic thiazole ring.[2][3][4]
Best For: Solid substrates, rapid screening, and avoiding solvent waste entirely.
This protocol utilizes High-Speed Ball Milling (HSBM) or manual grinding. It leverages the kinetic energy of grinding to overcome activation barriers, often resulting in quantitative yields without external heating.
Safety: Perform in a fume hood; trace chlorination gases may be released.
Reagent Addition: Stop the mill. Add Thiourea (1.1 mmol) directly to the jar.
Phase 2 Milling (Cyclization): Mill for an additional 10–20 minutes at 400 rpm. The mixture will likely turn into a paste or amorphous solid.
Work-up:
Transfer the solid residue to a beaker.
Wash with 5% aqueous
(10 mL) to neutralize acidic byproducts (cyanuric acid/HCl).
Filter the precipitate and wash with cold water.
Purification: Recrystallize from hot ethanol if necessary.
Expert Insight: If using a mortar and pestle, grind vigorously until the mixture becomes a sticky paste (eutectic melt formation), then solidifies. This indicates reaction completion.[5][6]
Protocol 2: Deep Eutectic Solvent (DES) Mediated Synthesis
Best For: Acid-sensitive substrates, scalability, and "Green Solvent" compliance.[7]
Deep Eutectic Solvents (e.g., Choline Chloride:Urea) act as both solvent and catalyst. They stabilize the ionic transition states via hydrogen bonding, accelerating the cyclization without added acids.
Materials
DES Preparation: Choline Chloride (ChCl) and Urea.[7][8]
Substrate:
-Haloketone (or Ketone + NBS/Iodine).
Reagent: Thiourea.
Step-by-Step Methodology
DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, homogenous liquid forms (approx. 15–20 mins). This is your solvent.
Reaction Setup: To 5 mL of the DES, add the ketone (1.0 mmol) and halogen source (e.g., NBS 1.0 mmol) OR use a pre-synthesized
-haloketone. Stir for 10 mins.
Cyclization: Add Thiourea (1.1 mmol).
Conditioning: Stir the mixture at 60–80°C.
Observation: The deep eutectic nature allows high solubility of polar intermediates.
Completion: Monitor via TLC (typically 45–60 mins).
Work-up (The "Water Crash"):
Add water (10 mL) to the reaction mixture. The DES components (ChCl/Urea) are highly water-soluble, while the organic 2-aminothiazole product is not.
The product will precipitate out immediately.
Recovery: Filter the solid product.
Sustainability Tip: The aqueous filtrate containing the DES can be evaporated to recover the DES for reuse (up to 4 cycles with minimal activity loss).
Protocol 3: Microwave-Assisted One-Pot Synthesis
Best For: High-throughput synthesis, difficult substrates requiring energy input.
Microwave irradiation provides uniform internal heating, drastically reducing reaction times compared to conventional reflux.
Expert Insight: For alcohol substrates (instead of ketones), add TEMPO (1 mol%) as a co-oxidant with TCCA. This allows for a "telescoped" oxidation-cyclization sequence in the same pot.
Decision Framework & Workflow
Use this logic flow to select the optimal protocol for your specific substrate and laboratory constraints.
Figure 2: Green Synthesis Selection Workflow
Caption: Decision tree for selecting the appropriate green synthesis route based on substrate physical state and chemical stability.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Mechanochemistry)
Inefficient grinding/mixing
Increase ball-to-powder ratio (BPR) to 10:1 or 20:1. Ensure "Liquid Assisted Grinding" (LAG) by adding 1 drop of EtOH if the mix is too dry.
Sticky Product (DES)
Incomplete precipitation
Ensure the water added during work-up is at least 2x the volume of DES. Cool the mixture to 4°C before filtration.
Runaway Reaction (Microwave)
TCCA exotherm
Pre-stir the mixture at room temperature for 2 mins before microwave irradiation. Use a lower power setting with active air cooling.
Byproduct Formation
Dimerization of Thiourea
Maintain strict stoichiometry. Excess thiourea can oxidize to formamidine disulfide.
References
Mechanochemical Synthesis: RSC Advances, 2016. "Mechanochemical solid-state synthesis of 2-aminothiazoles...". Link
Deep Eutectic Solvents: Journal of Molecular Liquids, 2019. "Deep eutectic solvents as green media for the synthesis of N-heterocycles". Link
Microwave/TCCA Method: Journal of Organic Chemistry, 2024. "Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles". Link
General Hantzsch Overview: BenchChem Application Notes. "Hantzsch Synthesis of 2-Aminothiazoles". Link
Green Catalysis: Thiochem, 2023. "Visible-light-induced method for one-pot synthesis of functionalized 2-aminothiazoles". Link
Application Notes & Protocols: Formulating N-(4-chlorophenyl)thiazol-2-amine for Enhanced Bioavailability
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating N-(4-chlorophenyl)thiazol-2-amine, a compound of interest in medicinal chemistry, for b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating N-(4-chlorophenyl)thiazol-2-amine, a compound of interest in medicinal chemistry, for bioavailability studies.[1] Given its predicted poor aqueous solubility, this guide outlines a systematic approach starting from pre-formulation characterization to the development of various formulation strategies and their subsequent evaluation through in vitro and in vivo studies. The protocols provided herein are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind each experimental choice.
Introduction: The Challenge of Poorly Soluble Compounds
The oral route remains the most preferred method for drug administration due to its convenience and patient compliance.[2] However, a significant portion of new chemical entities (NCEs), estimated to be between 40% and 70%, exhibit poor aqueous solubility, which can severely limit their oral bioavailability.[3] N-(4-chlorophenyl)thiazol-2-amine, a thiazole derivative, is anticipated to fall into this category. Thiazole derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, and optimizing their bioavailability is crucial for therapeutic success.[4][5] This application note will address this challenge by providing a detailed roadmap for developing formulations that enhance the solubility and, consequently, the in vivo exposure of N-(4-chlorophenyl)thiazol-2-amine.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of N-(4-chlorophenyl)thiazol-2-amine is the foundation for rational formulation design.[6] These initial studies guide the selection of appropriate formulation strategies and excipients.
Physicochemical Property Determination
The following table summarizes the key physicochemical properties of N-(4-chlorophenyl)thiazol-2-amine that should be experimentally determined.
Property
Experimental Method
Importance in Formulation Development
Melting Point
Differential Scanning Calorimetry (DSC)
Indicates the physical form (crystalline or amorphous) and purity of the API.[7][8]
Aqueous Solubility
Shake-flask method at different pH values (e.g., 1.2, 4.5, 6.8)
Directly measures the extent to which the compound dissolves in aqueous media, a critical factor for oral absorption.[9]
pKa
Potentiometric titration or UV-spectrophotometry
Determines the ionization state of the molecule at different pH values, which influences its solubility and permeability.
Log P (Octanol-Water Partition Coefficient)
Shake-flask or HPLC method
Indicates the lipophilicity of the compound, which affects its permeability across biological membranes.[3]
Physical Form
X-ray Powder Diffraction (XRPD), Microscopy
Identifies the crystalline form or amorphous nature of the API, which can significantly impact solubility and stability.
Particle Size Distribution
Laser Diffraction
Affects the surface area available for dissolution; smaller particles generally dissolve faster.[10]
Biopharmaceutical Classification System (BCS) Prediction
Based on the experimentally determined solubility and permeability data, N-(4-chlorophenyl)thiazol-2-amine can be provisionally classified according to the Biopharmaceutical Classification System (BCS).[2] It is hypothesized that this compound will likely be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. This classification is instrumental in guiding the formulation strategy.[6]
Formulation Strategies for Bioavailability Enhancement
For poorly soluble compounds like N-(4-chlorophenyl)thiazol-2-amine, several formulation strategies can be employed to improve oral bioavailability.[11] This section details the rationale and protocols for three common and effective approaches.
Strategy 1: Co-solvency
Rationale: The use of a co-solvent system is a straightforward approach to increase the solubility of a drug.[10] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of non-polar solutes.
Protocol for Co-solvent Formulation Preparation:
Screening of Co-solvents: Determine the solubility of N-(4-chlorophenyl)thiazol-2-amine in various pharmaceutically acceptable co-solvents (e.g., propylene glycol, polyethylene glycol 400, ethanol, glycerin).
Ternary Phase Diagram Construction: For promising co-solvents, construct ternary phase diagrams with water and a surfactant (e.g., Tween 80, Cremophor EL) to identify stable, single-phase regions.
Dissolve the API in the selected co-solvent or co-solvent/surfactant mixture with gentle heating and stirring if necessary.
Add water dropwise while stirring to the desired final concentration, ensuring the solution remains clear.
Characterization: Evaluate the prepared formulation for clarity, pH, viscosity, and drug content.
Strategy 2: Amorphous Solid Dispersions (ASDs)
Rationale: Amorphous forms of a drug have higher free energy and are generally more soluble than their crystalline counterparts.[3] ASDs involve dispersing the drug in a polymeric carrier at a molecular level, which stabilizes the amorphous state and prevents recrystallization.
Protocol for Spray-Dried ASD Preparation:
Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP, Eudragit) and a common solvent system in which both the drug and the polymer are soluble (e.g., methanol, acetone, dichloromethane).
Solution Preparation:
Dissolve N-(4-chlorophenyl)thiazol-2-amine and the selected polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
Spray Drying:
Utilize a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
Spray the solution into the drying chamber to rapidly evaporate the solvent, resulting in a solid dispersion powder.
Characterization:
Solid-State Characterization: Analyze the spray-dried powder using XRPD and DSC to confirm the amorphous nature of the drug.
Drug Content: Determine the drug loading in the ASD using a validated HPLC method.
Strategy 3: Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
Rationale: Lipid-based formulations can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized state and promoting lymphatic transport.[3] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][12]
Protocol for SEDDS Preparation:
Excipient Screening:
Determine the solubility of N-(4-chlorophenyl)thiazol-2-amine in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.
Formulation Preparation:
Accurately weigh the required amounts of oil, surfactant, and co-solvent.
Mix the components thoroughly until a clear, isotropic mixture is formed.
Dissolve N-(4-chlorophenyl)thiazol-2-amine in the mixture with gentle heating and stirring.
Characterization:
Self-Emulsification Performance: Assess the emulsification time and the resulting droplet size upon dilution in simulated gastric and intestinal fluids.
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to ensure no phase separation or drug precipitation.
In Vitro Evaluation of Formulations
In vitro tests are crucial for screening and optimizing formulations before proceeding to more complex and costly in vivo studies.
In Vitro Dissolution Testing
Rationale: Dissolution testing assesses the rate and extent to which the drug is released from the formulation and becomes available for absorption.[9] For poorly soluble drugs, developing a discriminating dissolution method is key.[13][14]
Protocol for Dissolution Testing:
Apparatus: USP Apparatus II (Paddle) is commonly used.
Dissolution Medium:
Start with standard buffers (pH 1.2, 4.5, and 6.8).
For poorly soluble compounds, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more in vivo relevant data.[14] The use of surfactants like sodium lauryl sulfate (SLS) in the dissolution medium may be necessary to achieve sink conditions.[15]
Test Conditions:
Volume: 900 mL
Temperature: 37 ± 0.5 °C
Paddle Speed: 50-75 RPM
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with fresh medium.
Analysis: Analyze the drug concentration in the samples using a validated HPLC-UV method.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Data Interpretation and Formulation Selection
The ultimate goal is to select a formulation that provides a significant and reproducible increase in oral bioavailability compared to the unformulated API. The ideal formulation should demonstrate:
A high percentage of drug dissolved in in vitro dissolution studies.
Favorable permeability characteristics in the Caco-2 assay.
A statistically significant increase in AUC and Cmax in in vivo pharmacokinetic studies.
Conclusion
Formulating poorly soluble compounds like N-(4-chlorophenyl)thiazol-2-amine for bioavailability studies requires a systematic and multi-faceted approach. By combining thorough pre-formulation characterization with rational formulation design and comprehensive in vitro and in vivo evaluations, researchers can successfully develop formulations that enhance the oral absorption and systemic exposure of this promising compound. The protocols and strategies outlined in this application note provide a robust framework for achieving this goal, ultimately facilitating the progression of NCEs through the drug development pipeline. The entire process must adhere to Good Laboratory Practices (GLP) and Good Manufacturing Practices (GMP) to ensure data integrity and product quality. [16][17][18]
References
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). EU Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). [Link]
Davis, M. E. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]
Kandimalla, R., & Donovan, M. (2015). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 1267, pp. 131–142). Springer. [Link]
European Medicines Agency. (2001, July). NOTE FOR GUIDANCE ON THE INVESTIGATION OF BIOAVAILABILITY AND BIOEQUIVALENCE. [Link]
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
Food and Drug Administration. (1997, August). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
Singh, A., & Worku, Z. A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 102(10), 3465-3485. [Link]
GaBI Online. (2017, August 11). EMA adopts five product-specific bioequivalence guidelines. [Link]
Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
Dissolution Technologies. (2010, August). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. [Link]
Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]
ResearchGate. (2025, August 6). Dissolution Method Development for Poorly Soluble Compounds. [Link]
Shah, S. M., & Jain, A. S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(5), 987–998. [Link]
Li, M., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1540-1551. [Link]
Royal Society of Chemistry. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]
National Center for Biotechnology Information. (n.d.). 4-((4-(4-Chlorophenyl)-2-thiazolyl)amino)phenol. PubChem. [Link]
Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
Nine Chongqing Chemdad Co. (n.d.). 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE. [Link]
FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequivalence & Bioavailability International Journal, 7(2). [Link]
Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
FABAD Journal of Pharmaceutical Sciences. (2025, November 27). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. [Link]
Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. [Link]
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]
Batinic-Haberle, I., et al. (2010). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 48(8), 1077-1085. [Link]
El-Metwally, A. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. [Link]
International Journal of Novel Research and Development. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. [Link]
ACS Omega. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
Application Notes and Protocols for Catalytic Coupling Reactions of Chlorophenyl Thiazoles
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Synthetic Challenge and Strategic Importance of Chlorophenyl Thiazole Coupling The thiazole nuc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Synthetic Challenge and Strategic Importance of Chlorophenyl Thiazole Coupling
The thiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The introduction of aryl substituents onto this heterocyclic core via cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the rapid diversification of molecular structures to explore structure-activity relationships (SAR).
Chlorophenyl thiazoles represent a particularly valuable, yet challenging, class of substrates for these transformations. Their prevalence in commercially available starting materials makes them attractive building blocks from an economic standpoint. However, the inherent stability of the C-Cl bond, compared to its bromide and iodide counterparts, presents a significant hurdle for catalytic activation. Overcoming this challenge requires a nuanced understanding of catalyst selection, ligand design, and reaction parameter optimization.
This comprehensive guide provides an in-depth exploration of the key catalytic coupling reactions for chlorophenyl thiazoles, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. We will delve into the mechanistic underpinnings of these reactions, with a focus on the critical step of oxidative addition to the aryl chloride. Furthermore, we will present detailed, field-proven protocols and troubleshooting guidance to empower researchers to successfully implement these powerful synthetic tools.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. The coupling of chlorophenyl thiazoles with aryl or vinyl boronic acids is a powerful strategy for accessing a diverse range of substituted thiazole derivatives.
Mechanistic Considerations for Chlorophenyl Thiazole Suzuki Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For chlorophenyl thiazoles, the oxidative addition of the C-Cl bond to the palladium(0) catalyst is the rate-determining step due to the high bond dissociation energy of the C-Cl bond.[1] To facilitate this challenging step, the use of electron-rich and sterically bulky phosphine ligands is crucial. These ligands stabilize the palladium center and promote the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition.[2]
dot
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling of a chlorophenyl thiazole.
Key Parameters for Successful Suzuki-Miyaura Coupling of Chlorophenyl Thiazoles
Parameter
Recommendation
Rationale
Palladium Precatalyst
Pd(OAc)₂, Pd₂(dba)₃
These are common Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.
Potassium carbonate (K₂CO₃), finely ground and dried
Toluene, anhydrous
Water, degassed
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(4-chlorophenyl)thiazole (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
Add the catalyst premix to the Schlenk flask containing the reagents.
Add additional anhydrous toluene (8 mL) and degassed water (1 mL) to the reaction mixture.
Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-(4-phenylphenyl)thiazole.
II. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[4] For chlorophenyl thiazoles, this reaction provides a direct route to valuable amine-substituted derivatives, which are common motifs in pharmacologically active compounds.
Mechanistic Insights into the Amination of Chlorophenyl Thiazoles
Similar to the Suzuki-Miyaura coupling, the oxidative addition of the chlorophenyl thiazole to the Pd(0) center is a critical and often rate-limiting step in the Buchwald-Hartwig amination. The choice of a suitable bulky, electron-donating phosphine ligand is paramount for achieving high catalytic activity.[5] The catalytic cycle proceeds through oxidative addition, amine coordination and deprotonation, and finally reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.[6]
dot
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of a chlorophenyl thiazole.
Critical Parameters for Buchwald-Hartwig Amination of Chlorophenyl Thiazoles
These ligands possess the necessary steric bulk and electron-donating properties to facilitate the coupling of aryl chlorides.[3]
Base
NaOtBu, KOtBu, LHMDS
Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the reductive elimination step. Weaker bases like K₂CO₃ can be used with more reactive substrates or specialized catalytic systems.[7]
Solvent
Toluene, Dioxane, THF
Anhydrous, aprotic solvents are essential for this reaction.
Temperature
80-110 °C
Elevated temperatures are typically necessary to drive the reaction to completion.
Protocol: Buchwald-Hartwig Amination of 4-(4-Chlorophenyl)thiazole with Morpholine
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
Stir the reaction mixture vigorously for 16-24 hours.
Monitor the reaction progress by LC-MS or GC-MS.
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the desired 4-(4-morpholinophenyl)thiazole.
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various functional materials and biologically active molecules. For chlorophenyl thiazoles, the Sonogashira coupling provides a direct entry to alkynyl-substituted thiazole derivatives.
Mechanistic Nuances of the Sonogashira Coupling with Chlorophenyl Thiazoles
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, with oxidative addition of the chlorophenyl thiazole to the Pd(0) complex being the initial step. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. The subsequent reductive elimination from the palladium center yields the final product and regenerates the Pd(0) catalyst.[9] The use of a copper co-catalyst allows for milder reaction conditions compared to copper-free variants.[10]
dot
Figure 3: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Optimizing Sonogashira Couplings for Chlorophenyl Thiazoles
Parameter
Recommendation
Rationale
Palladium Catalyst
Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
These are classic and effective catalysts for Sonogashira couplings.
Copper Co-catalyst
CuI
Copper(I) iodide is the most common and effective co-catalyst.
Ligand
Triphenylphosphine (PPh₃) or other phosphine ligands
The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base
Et₃N, i-Pr₂NH, piperidine
An amine base is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
Solvent
THF, DMF, MeCN
Aprotic polar solvents are typically used.
Temperature
Room temperature to 80 °C
Milder conditions are often possible compared to other couplings of aryl chlorides, thanks to the copper co-catalyst.
Protocol: Sonogashira Coupling of 2-Chloro-4-phenylthiazole with Phenylacetylene
To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloro-4-phenylthiazole (1.0 mmol, 1 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 50-60 °C may be beneficial.
Monitor the reaction by TLC or GC-MS.
Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated amine salt and catalyst residues.
Wash the filter cake with THF.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to obtain the desired 2-(phenylethynyl)-4-phenylthiazole.
IV. The Heck Reaction: Alkenylation of Chlorophenyl Thiazoles
The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide (or triflate) with an alkene, forming a new C-C bond.[11] This reaction is particularly useful for the synthesis of substituted alkenes and has found wide application in organic synthesis. For chlorophenyl thiazoles, the Heck reaction allows for the introduction of vinyl groups, leading to the formation of styrylthiazole derivatives.
Mechanistic Pathway of the Heck Reaction with Chlorophenyl Thiazoles
The catalytic cycle of the Heck reaction begins with the oxidative addition of the chlorophenyl thiazole to a Pd(0) complex. The resulting arylpalladium(II) species then coordinates to the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond (syn-addition). Finally, a β-hydride elimination occurs to form the alkene product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base.[12]
dot
Figure 4: Catalytic cycle for the Heck reaction involving a chlorophenyl thiazole.
Essential Parameters for the Heck Reaction of Chlorophenyl Thiazoles
Parameter
Recommendation
Rationale
Palladium Catalyst
Pd(OAc)₂, PdCl₂(PPh₃)₂
These are commonly employed and effective palladium sources.
Ligand
PPh₃, P(o-tolyl)₃, or bulky biaryl phosphines for more challenging substrates
The choice of ligand can influence the regioselectivity and efficiency of the reaction.
Base
Et₃N, K₂CO₃, NaOAc
A base is required to regenerate the active Pd(0) catalyst.
Solvent
DMF, NMP, MeCN
Polar aprotic solvents are generally preferred for the Heck reaction.
Temperature
100-140 °C
High temperatures are often necessary, especially for less reactive aryl chlorides.
Additives
Phase-transfer catalysts (e.g., TBAB)
In some cases, additives can enhance the reaction rate and yield.
Protocol: Heck Reaction of 5-Chloro-2-phenylthiazole with Styrene
Materials:
5-Chloro-2-phenylthiazole
Styrene
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
To a sealed tube, add 5-chloro-2-phenylthiazole (1.0 mmol, 1 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).
Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours.
Monitor the reaction by GC-MS or LC-MS.
After the reaction is complete, cool to room temperature and pour the mixture into water.
Extract with diethyl ether or ethyl acetate (3 x 25 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography to afford the desired 5-styryl-2-phenylthiazole.
V. Troubleshooting and Optimization
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no conversion
- Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature- Inappropriate ligand or base
- Use a fresh catalyst or a pre-catalyst.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.- Increase the reaction temperature in increments.- Screen different ligands and bases. For aryl chlorides, more electron-rich and bulky ligands are often required.
Formation of side products (e.g., homocoupling, dehalogenation)
- Catalyst decomposition- Incorrect stoichiometry- Reaction temperature too high
- Use a more stable catalyst/ligand system.- Carefully control the stoichiometry of the reagents.- Optimize the reaction temperature; sometimes a lower temperature for a longer duration is beneficial.
Poor reproducibility
- Inconsistent quality of reagents or solvents- Variations in reaction setup and inert atmosphere technique
- Use high-purity, anhydrous solvents and reagents.- Standardize the experimental procedure, including the method of degassing and maintaining an inert atmosphere.
Conclusion
The catalytic coupling of chlorophenyl thiazoles is a powerful and enabling technology in modern organic synthesis. While the inertness of the C-Cl bond presents a challenge, a rational approach to catalyst and ligand selection, coupled with careful optimization of reaction conditions, can lead to high-yielding and selective transformations. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions each offer unique advantages for the construction of diverse and complex thiazole-containing molecules. By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers can effectively leverage these reactions to accelerate their research and development efforts in medicinal chemistry and materials science.
References
Hartwig, J. F. (2010).
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki–Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. (2024, June 13). MDPI. [Link]
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides.
Guram, A. S., King, A. O., Allen, J. G., Wang, X., Schenkel, L. B., Chan, J., Bunel, E. E., Faul, M. M., Larsen, R. D., Martinelli, M. J., & Reider, P. J. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. [Link]
Dai, Q., Gao, W., Liu, D., Kapes, L. M., & Zhang, X. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(10), 3928–3934. [Link]
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550–9561.
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). A Practical Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes at Room Temperature. Organic Letters, 5(22), 4191–4194.
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1271–1292). John Wiley & Sons, Inc.
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). ACS Publications. [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
TCI Chemicals. (2020). Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles. TCIMAIL, 185.
Slagt, V. F., de Vries, A. H. M., de Vries, J. G., & Kellogg, R. M. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 14(1), 30–47. [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Santos, A. G., & Silva, A. M. S. (2018). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones. Molecules, 23(9), 2337.
ResearchGate. (2019, August 19). Synthesis of Thiazolo[3,2‐b][13][14][15]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]
Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Wiley-VCH. (n.d.). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Retrieved from [Link]
Fairlamb, I. J. S. (Ed.). (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Springer.
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Feringa, B. L., & Browne, W. R. (Eds.). (2011). Molecular Switches. John Wiley & Sons.
improving yield of N-(4-chlorophenyl)thiazol-2-amine synthesis
Technical Support Center: Optimization of N-(4-chlorophenyl)thiazol-2-amine Synthesis Executive Summary The synthesis of N-(4-chlorophenyl)thiazol-2-amine is a critical workflow in medicinal chemistry, particularly for f...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of N-(4-chlorophenyl)thiazol-2-amine Synthesis
Executive Summary
The synthesis of N-(4-chlorophenyl)thiazol-2-amine is a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery.[1] Low yields in this synthesis typically stem from two distinct failure modes depending on the chosen route: polymerization of electrophiles (Hantzsch method) or catalyst poisoning (Buchwald-Hartwig coupling).[1]
This guide prioritizes the Hantzsch Thiazole Synthesis as the primary, most robust route for this specific scaffold, while providing a high-fidelity Buchwald-Hartwig protocol for library synthesis where the thiazole ring is pre-formed.[1]
Module 1: The Hantzsch Protocol (Primary Route)
Best For: Scale-up, cost-efficiency, and high purity.[1]
Reaction: N-(4-chlorophenyl)thiourea + Chloroacetaldehyde (or equivalent) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Product.
Core Protocol: PEG-400 Mediated Green Synthesis
Standard ethanol reflux methods often suffer from moderate yields (50-60%) due to acid-catalyzed side reactions.[1] Switching to Polyethylene Glycol-400 (PEG-400) acts as a phase-transfer catalyst and stabilizer, often boosting yields to >90%.[1]
Parameter
Standard Condition
Optimized Condition (Recommended)
Solvent
Ethanol (EtOH)
PEG-400 (Solvent-free/Green)
Temperature
Reflux (78°C)
60–80°C
Catalyst
None or HCl
None (Self-catalyzed)
Workup
Solvent evaporation
Water crash-out (Simple filtration)
Typical Yield
55–65%
88–94%
Step-by-Step Protocol:
Charge: In a round-bottom flask, dissolve N-(4-chlorophenyl)thiourea (1.0 equiv) in PEG-400 (3 mL per mmol).
Addition: Add chloroacetaldehyde (50% wt in water, 1.1 equiv) dropwise at room temperature.
Critical: Do not add all at once; the exotherm can degrade the aldehyde.
Reaction: Heat to 60°C and stir for 2–3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1]
Quench: Pour the reaction mixture into crushed ice/water (10x volume).
Isolation: The product will precipitate as a solid.[1] Filter, wash with cold water (3x), and dry.[1]
Purification: Recrystallize from hot ethanol if necessary.
Troubleshooting the Hantzsch Route
Q1: My reaction mixture turned into a black, sticky tar. What happened?Diagnosis: Polymerization of the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-haloaldehyde. Chloroacetaldehyde is unstable and polymerizes in the presence of strong acids or uncontrolled heat.
Solution:
Fresh Reagents: Ensure your chloroacetaldehyde is clear, not yellow/cloudy.
Temperature Control: Perform the addition at 0°C and slowly ramp to 60°C.
Scavenger: Add a small amount of hydroquinone (1%) if using older aldehyde stocks to inhibit radical polymerization.[1]
Q2: I see a major spot on TLC just below the product that won't convert. What is it?Diagnosis: This is likely the intermediate 4-hydroxythiazoline .[1] The cyclization has occurred, but the dehydration step (loss of water to aromatize) is stalled.[1]
Solution:
Dehydration Drive: Add a catalytic amount of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
(10 mol%) or -TsOH to force the dehydration.
Dean-Stark: If using toluene, use a Dean-Stark trap to physically remove water.[1]
Best For: Combinatorial libraries where the 2-aminothiazole core is constant.[1]
Reaction: 2-Aminothiazole + 1-Bromo-4-chlorobenzene ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Product.
Note: 2-aminothiazoles are challenging nucleophiles because they are electronically similar to amides (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
~15–20) and the thiazole sulfur can poison Pd catalysts.
Optimized Catalytic System
Do not use standard ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
. You must use bulky, electron-rich phosphine ligands to prevent sulfur coordination to the metal center.
Q3: Why is my yield low (<30%) with standard Pd catalysts?Diagnosis: Catalyst Poisoning. The sulfur atom in the thiazole ring coordinates to the Palladium, shutting down the catalytic cycle (formation of stable Pd-S species).[1]
Solution: Switch to BrettPhos or Xantphos .[1] These ligands are bulky enough to sterically prevent the thiazole sulfur from binding to the Pd center, allowing the amine nitrogen to react.
This diagram illustrates the critical intermediate step where reactions often stall (The "Trap") and the pathway to the "Black Tar" failure.
Caption: The "Hydroxy Trap" (Red) is the most common cause of incomplete conversion.[1] Dehydrating conditions are required to push to Product (Green).
Figure 2: Purification Decision Tree
Follow this logic to maximize recovery based on impurity profile.
Caption: Use activated charcoal if tar is present before attempting recrystallization to prevent trapping impurities in the crystal lattice.[1]
References
Potewar, T. M., et al. (2008).[1] "An efficient PEG-400 mediated catalyst free green synthesis of 2-amino-thiazoles." Journal of Chemical Sciences, 120, 509–513. [1]
McGowan, M. A., et al. (2012).[1] "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Organic Letters, 14(6), 1432–1435.[1][2]
Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] (Foundational Reference).
Bruno, N. C., et al. (2013).[1] "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, 4, 916-920.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of N-(4-chlorophenyl)thiazol-2-amine
Case ID: T-ZN-4CL-PUR
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Initial Triage: Confirm Your Isomer
Before proceeding with purification, we must verify the chemical identity. The name "N-(4-chlorophenyl)thiazol-2-amine" is chemically specific but often used loosely in commercial catalogs to refer to its regioisomer.[1][2]
Which synthesis route did you use?
Route A (The Hantzsch Standard): Reaction of Thiourea + 2-Bromo-1-(4-chlorophenyl)ethanone (4-chlorophenacyl bromide).[1][2]
Structure: The chlorophenyl group is attached to the exocyclic Nitrogen.[2]
Melting Point: Typically lower (approx. 120–130 °C range for analogs).[2]
Note: If this is your compound, the acid-base extraction steps below require pH adjustment (pKa is lower due to aniline-like character).[1][2]
Troubleshooting Guide: Common Impurity Scenarios
Use this decision matrix to identify the correct purification strategy for your specific defect.
Figure 1: Decision tree for selecting the appropriate purification workflow based on observed physical defects.[1][2]
Detailed Protocols
Protocol A: The "Polishing" Recrystallization
Best for: Removing trace impurities and fixing "oiling out" issues.
The Chemistry: Thiazoles are moderately soluble in hot ethanol but insoluble in water.[2] By creating a supersaturated solution in ethanol and slowly increasing polarity (adding water), we force the hydrophobic thiazole to crystallize while polar impurities (salts, thiourea) stay in the mother liquor.
Dissolution: Place crude solid in a flask. Add Ethanol (95%) at a ratio of 10 mL per gram of solid.[2]
Reflux: Heat to boiling (approx. 78°C). If solid remains, add ethanol in 2 mL increments until dissolved.
Critical Check: If the solution is dark red/brown, add Activated Carbon (5 wt%) and reflux for 5 mins, then filter hot through Celite.
The Gradient: Remove from heat.[2] While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.
Clarification: Add 1-2 drops of ethanol to clear the turbidity.[1][2]
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then move to 4°C (fridge) for 2 hours.
Why? Rapid cooling traps impurities in the crystal lattice.[2] Slow cooling builds pure, defined needles.
Filtration: Filter and wash with cold 50% EtOH/Water.
Protocol B: Acid-Base Extraction (Deep Cleaning)
Best for: Removing neutral organic impurities (e.g., unreacted haloketones, dimers) or sticky tars.[1]
The Chemistry: The thiazole nitrogen (N3) is basic (pKa ~5.0).[2] It will protonate in dilute acid, becoming water-soluble.[1][2] Neutral impurities (like chlorophenacyl bromide) will not protonate and will remain in the organic layer.[2]
Figure 2: Chemical separation logic utilizing the basicity of the thiazole ring.
Dissolve: Dissolve crude product in Ethyl Acetate (EtOAc).
Extract: Transfer to a separatory funnel. Add 1M HCl (1:1 volume ratio). Shake vigorously.
Phase Separation:
Bottom Layer (Aqueous): Contains your product as the hydrochloride salt.[2] Collect this.
Top Layer (Organic): Contains non-basic impurities.[2] Discard.
Neutralization: Cool the aqueous layer in an ice bath.[2] Slowly add 2M NaOH or saturated Na₂CO₃ while stirring until pH reaches 9–10.
Recovery: The product will precipitate as a white/pale yellow solid.[2] Filter, wash with water, and dry.
Technical FAQ
Q: My product has a persistent pink/red hue even after recrystallization. What is it?A: This is likely an oxidative dimer or a trace azo-coupling byproduct common in Hantzsch syntheses involving anilines/thioureas.[1][2]
Fix: If activated carbon fails, dissolve the product in dilute HCl (Protocol B) and add a small amount of Sodium Bisulfite or Sodium Metabisulfite to the aqueous layer before neutralizing with base. This reduces the oxidized color bodies.[2]
Q: I used 1-(4-chlorophenyl)thiourea (Route B) and the Acid-Base extraction didn't work.A: The N-substituted isomer (N-aryl) is significantly less basic than the 4-aryl isomer because the nitrogen lone pair is delocalized into the phenyl ring.[1][2]
Fix: You must use a stronger acid concentration (e.g., 3M HCl) to ensure protonation, or rely solely on Recrystallization (Protocol A) using Methanol instead of Ethanol, as the N-aryl derivatives are often too soluble in Ethanol.
Q: What is the reference Melting Point?A:
For 4-(4-chlorophenyl)thiazol-2-amine (CAS 2103-99-3): 169–171 °C [1, 2].[1][2][6]
If your MP is 148–150 °C, you likely have the phenyl (non-chloro) analog or significant solvent entrapment.
Solvent Compatibility Table
Solvent System
Solubility (Hot)
Solubility (Cold)
Suitability
Ethanol (95%)
High
Moderate
Excellent (Standard Recryst)
Water
Insoluble
Insoluble
Wash Solvent (Removes Thiourea)
Ethyl Acetate
High
High
Good for Extraction, poor for Recryst
Dichloromethane
Very High
High
Good for Extraction only
Hexane/Heptane
Insoluble
Insoluble
Anti-solvent
References
Thermo Scientific Chemicals. (2024).[2] 2-Amino-4-(4-chlorophenyl)thiazole, 98% Specification Sheet. Link
Tokyo Chemical Industry (TCI). (2024).[2] Product Specification: 2-Amino-4-(4-chlorophenyl)thiazole (CAS 2103-99-3).[1][2][3][4][6] Link
PubChem. (2025).[2][6][7] Compound Summary: 4-(4-chlorophenyl)-1,3-thiazol-2-amine.[1][2][3] National Library of Medicine.[2] Link[1][2]
Organic Chemistry Portal. (2023). Synthesis of Thiazoles (Hantzsch Synthesis). Link
Technical Support Center: Optimizing Reaction Temperature for 2-Aminothiazole Synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamics & Kinetics of Hantzsch Thiazole Synthesis Introduction: The Temperature-Selectivity Nexus Welcome. You are likely here becaus...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Thermodynamics & Kinetics of Hantzsch Thiazole Synthesis
Introduction: The Temperature-Selectivity Nexus
Welcome. You are likely here because your 2-aminothiazole synthesis—based on the classic Hantzsch condensation—is behaving unpredictably. While the reaction between an
-haloketone and thiourea is nominally robust, temperature is the single most critical variable determining the ratio of cyclized product to linear intermediate and polymeric byproducts .
This guide moves beyond basic recipes. We will dissect the kinetic barriers of the mechanism and provide self-validating protocols to optimize your thermal parameters.
Module 1: The Mechanistic Logic (Why Temperature Matters)
To troubleshoot, you must visualize the invisible. The Hantzsch synthesis is not a concerted step; it is a cascade.
Step A (Kinetic Control): Nucleophilic attack of the thiourea sulfur on the
-haloketone. This is fast and occurs readily at lower temperatures (RT).
Step B (Thermodynamic Control): Intramolecular attack by nitrogen and subsequent dehydration to aromatize the ring. This is the rate-determining step (RDS) and requires thermal energy (
).
If your temperature is too low, you trap the linear isothiouonium intermediate. If too high, you risk polymerizing the
-haloketone (especially if using chloroacetaldehyde) or decomposing the thiourea.
Figure 1: The pathway illustrates why "room temperature" often yields incomplete conversion. Heat is required to cross the activation barrier from the yellow intermediate to the green product.
Module 2: Optimized Protocols & Thermal Data
Do not guess your reaction temperature. Select your solvent system based on the boiling point required to drive Step B (Cyclization).
Comparative Thermal Data
Solvent System
Opt. Temp ()
Time
Yield Profile
Green Score
Notes
Ethanol (EtOH)
78°C (Reflux)
1-3 h
85-95%
Moderate
Standard benchmark. Easy workup via precipitation.
Protocol A: The "Green" Aqueous Synthesis (Recommended)
Based on findings by Potewar et al. and general Green Chemistry principles.
Setup: Use a round-bottom flask with a reflux condenser.
Stoichiometry: 1.0 eq
-haloketone : 1.1 eq Thiourea.
Solvent: Water (10 mL per mmol reactant).
The Critical Step (Temperature):
Heat the water bath to 80°C .
Why? Water provides a hydrophobic effect that clumps organic reactants, increasing effective concentration. However, 80°C is strictly necessary to ensure the intermediate dehydrates in this aqueous environment.
Monitoring: Run TLC at 60 mins. If the intermediate spot (usually lower
than ketone, distinct stain) persists, increase T to 100°C.
Workup: Cool to RT. Basify with
(solid) to pH 8-9. The free base amine will precipitate.
Protocol B: Solvent-Free Melt (High Throughput)
Ideal for stable aryl-haloketones (e.g., phenacyl bromide).
Mix: Grind reactants (1:1 ratio) in a mortar for 5 mins.
Heat: Transfer to a vial and heat to 60-80°C (or just above the melting point of the mixture).
Observation: The mixture will melt into a liquid phase. Solidification often indicates reaction completion (product
> reactant ).
Caution: This method generates HBr gas rapidly. Ventilation is mandatory.
Module 3: Troubleshooting Guide
Decision Tree: Diagnosing Impurities
Figure 2: Diagnostic flow for analyzing reaction mixtures.
FAQ: Expert Solutions
Q: My product is a sticky, dark oil instead of a solid. What happened?A: This is the "Polymerization Trap."
Cause: If using chloroacetaldehyde or unstable haloketones, high temperatures (>80°C) or highly concentrated solutions cause the ketone to polymerize before it reacts with thiourea.
Fix: Drop the temperature to 50°C and double the solvent volume (dilution favors cyclization over intermolecular polymerization). Add the haloketone slowly to the thiourea solution.
Q: Can I run this at Room Temperature (25°C)?A: generally, no .
While literature sometimes claims RT synthesis, it often requires 12-24 hours and specific catalysts (like
-cyclodextrin). At standard conditions, 25°C provides enough energy for S-alkylation (Step A) but insufficient energy for Dehydration (Step B). You will isolate the hydrobromide salt of the intermediate, not the thiazole.
Q: How do I remove the HBr byproduct without quenching the reaction?A: In solvent-free or non-basic reflux, HBr is generated.
Do not add base during the reaction (it can degrade the haloketone).
Do use a scavenger like solid
(Sodium Acetate) in the reaction mix if acid-sensitivity is an issue. Otherwise, neutralize after cooling.
References
Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.
Potewar, T. M., et al. (2008). Catalyst-free efficient synthesis of 2-aminothiazoles in water at ambient temperature.[2] Tetrahedron Letters.[3]
Facchinetti, V., et al. (2016).[3][4] An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles.[3][4][5] Synthesis.[1][2][3][5][6][7][8][9][10][11][12]
Technical Support Center: Purification of N-(4-chlorophenyl)thiazol-2-amine
This guide is structured as a Tier 2 Technical Support resource for researchers working with N-(4-chlorophenyl)thiazol-2-amine . It prioritizes experimental logic, troubleshooting, and self-validating protocols over gene...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 2 Technical Support resource for researchers working with N-(4-chlorophenyl)thiazol-2-amine . It prioritizes experimental logic, troubleshooting, and self-validating protocols over generic advice.
Case ID: PUR-TZ-04CL
Compound Class: 2-Aminothiazole Derivatives (Secondary Amine / Anilinothiazole)
Target Audience: Medicinal Chemists, Process Chemists
Compound Identification & Physicochemical Context
Before beginning, verify your isomer. Nomenclature for thiazoles is frequently confused in databases.
Feature
Target Compound
Common Isomer (Different Protocol)
Name
N-(4-chlorophenyl)thiazol-2-amine
4-(4-chlorophenyl)thiazol-2-amine
Structure
Phenyl ring attached to the Nitrogen (Secondary amine).[1]
Phenyl ring attached to C4 of Thiazole (Primary amine).[2][3]
Synthesis
Coupling (e.g., Buchwald) or Hantzsch with N-aryl thiourea.
Standard Hantzsch (Thiourea + ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-haloketone).
Polarity
Moderate/Low . The N-phenyl group reduces polarity and H-bonding potential compared to the primary amine.
Soluble in DCM, EtOAc, warm Ethanol. Poor in Water.
Soluble in dilute acid, polar organics.
Note: This guide addresses the N-substituted variant. If you are working with the C4-substituted Hantzsch product, the solvent systems below are still applicable but will require higher polarity (more Ethanol, less Hexane).
Solvent Selection Logic
The purification of N-arylthiazoles is governed by the competition between the lipophilic chlorophenyl tail and the polarizable thiazole/amine core.
Primary Recommendation: Ethanol / Water (The "Standard")
Mechanism: Ethanol solubilizes the thiazole core via H-bonding. Water acts as an antisolvent, increasing the dielectric constant of the bulk solvent to force the hydrophobic chlorophenyl lattice to crystallize.
Risk: High risk of "oiling out" (Liquid-Liquid Phase Separation) if water is added too quickly or if the temperature drops below the oiling point before crystallization begins.
Secondary Recommendation: Toluene / Hexane (The "Polymorph Control")
Mechanism: Toluene interacts with the
-systems (stacking) of the phenyl and thiazole rings. This often yields denser, better-defined crystals than alcohols.
Benefit: Excellent for removing tarry impurities formed during oxidation of the starting aniline.
Mechanism: The thiazole nitrogen (N3) is weakly basic (pKa ~5.3).
Protocol: Dissolve in dilute HCl
Filter insolubles Neutralize with NaOH.
Warning: The electron-withdrawing 4-chlorophenyl group on the exocyclic nitrogen lowers the basicity of the thiazole ring via resonance, making this method difficult without using strong acids.
Decision Matrix: Solvent Screening
Use the following logic flow to select your starting solvent system based on your crude material's behavior.
Caption: Workflow for selecting the optimal purification path based on crude material properties.
Best for: Crude product with >85% purity and minor colored impurities.
Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Absolute Ethanol (not 95%) dropwise while heating at reflux (approx. 78°C).
Target: Use the minimum amount to dissolve (approx. 10-15 mL/g).
Clarification (Optional): If the solution is dark brown, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.
Nucleation: Remove from heat. While still hot, add warm water (50-60°C) dropwise until a faint turbidity persists.
Critical Step: Add 1-2 drops of Ethanol to clear the turbidity.
Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/cork ring to insulate).
Troubleshooting: If oil droplets appear, reheat to reflux and add more Ethanol (see Troubleshooting section).
Collection: Cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum.[1][4] Wash with cold 50% EtOH/Water.
Method B: Toluene Recrystallization (High Purity)
Best for: Removing non-polar byproducts or if the compound oils out in ethanol.
Dissolution: Suspend crude solid in Toluene (approx. 5-8 mL/g). Heat to reflux (110°C).
Saturation: If fully soluble, evaporate Toluene until crystals just begin to form on the glass at the solvent line.
Antisolvent (Optional): If solubility is too high, add Hexane or Heptane dropwise to the boiling solution until cloudy.
Cooling: Cool slowly to RT. Toluene often produces large, needle-like crystals for this class of compounds.
Troubleshooting Guide & FAQs
Issue: "The product is oiling out (Liquid-Liquid Phase Separation)."
Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the antisolvent (water) precipitated the compound too fast.
Solution:
Reheat the mixture until the oil redissolves.
Add more solvent (Ethanol) to lower the saturation level.
Seed the solution with a tiny crystal of pure product at the cloud point.
Switch Solvent: Move to Method B (Toluene). Toluene's higher boiling point often prevents the "oiling out" phenomenon common in aqueous mixtures.
Issue: "The crystals are highly colored (Brown/Red)."
Cause: Oxidation of the 4-chloroaniline starting material or polymerization of thiourea byproducts.
Solution:
Charcoal: Use activated carbon in the hot filtration step.
Acid Wash: Dissolve the crude in EtOAc and wash with 1M HCl. The impurity (often neutral tars) stays in EtOAc; the thiazole (basic) moves to the acid layer (Warning: Check pKa compatibility first; N-aryl thiazoles are weak bases).
Dithionite: Add a pinch of Sodium Dithionite (
) during the Ethanol recrystallization to reduce oxidized impurities.
Workflow for Oiling Out
Caption: Corrective steps when the product separates as an oil rather than a crystal.
References
PubChem. (n.d.). N-Phenyl-2-aminothiazole (CID 12348626). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 19, 2026, from [Link]
Comparative Guide: Mass Spectrometry Fragmentation of N-(4-chlorophenyl)thiazol-2-amine
Executive Summary In medicinal chemistry, the thiazole scaffold is ubiquitous, particularly in antimicrobial and anticancer research.[1] A critical analytical challenge arises during the Hantzsch thiazole synthesis: dist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the thiazole scaffold is ubiquitous, particularly in antimicrobial and anticancer research.[1] A critical analytical challenge arises during the Hantzsch thiazole synthesis: distinguishing between the target regioisomer N-(4-chlorophenyl)thiazol-2-amine (Target) and its thermodynamic alternative, 4-(4-chlorophenyl)thiazol-2-amine (Alternative).
While both compounds share the molecular formula
and a nominal mass of 210 Da, their fragmentation pathways under Electrospray Ionization (ESI-MS/MS) are distinct. This guide provides a definitive protocol for differentiating these isomers based on characteristic bond cleavages: the exocyclic C-N cleavage dominant in the Target versus the thiazole ring fission (RDA) dominant in the Alternative.
Chemical Context & Structural Challenges[2][3]
Before analyzing the spectra, one must understand the structural connectivity that drives fragmentation.
Feature
Target Compound
Alternative (Regioisomer)
IUPAC Name
N-(4-chlorophenyl)thiazol-2-amine
4-(4-chlorophenyl)thiazol-2-amine
Structure
Phenyl ring attached to exocyclic Nitrogen
Phenyl ring attached to Carbon-4 of thiazole
Synthesis Origin
Reaction of 2-halothiazole + 4-chloroaniline
Reaction of 2-bromo-1-(4-chlorophenyl)ethanone + thiourea
To replicate the fragmentation patterns described below, use the following standardized LC-MS/MS conditions. This protocol ensures the preservation of the labile chlorine isotope pattern while generating sufficient internal energy for diagnostic cleavage.
Instrumentation & Parameters[5][6][7]
System: Q-TOF or Orbitrap (High-Resolution MS required for exact mass confirmation).[2]
Ionization: Electrospray Ionization (ESI) in Positive (+) Mode .[2][3]
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low energy preserves the molecular ion; high energy reveals the ring-opening fragments.
Validation Step: The Chlorine Signature
Before analyzing fragments, validate the precursor ion
.
Target m/z: 211.009 (monoisotopic).
Isotope Pattern: You must observe a characteristic 3:1 intensity ratio between
211 () and 213 ().
Note: If this ratio is absent, the sample is not a chlorinated derivative.
Comparative Fragmentation Analysis
The following table contrasts the performance of the Target against the Alternative. The "Performance" here is defined as the ability of the fragmentation pattern to elucidate the specific structure.
Diagnostic Fragment Ions[4][5][7][9][10]
Fragment Type
Target: N-(4-chlorophenyl)...
Alternative: 4-(4-chlorophenyl)...
Differentiation Logic
Precursor
211.01
211.01
Indistinguishable by MS1.
Primary Cleavage
m/z 127.01 (4-chloroaniline cation)
m/z 169.00 (Loss of Cyanamide)
CRITICAL DISTINCTION. The Target breaks at the exocyclic amine. The Alternative loses the group from the ring.
Secondary Cleavage
m/z 85.00 (Thiazole ring cation)
m/z 134.99 (4-chlorophenyl-thioketene)
The Target leaves an intact thiazole ring. The Alternative fragments through the ring via Retro-Diels-Alder (RDA).
Neutral Loss
Loss of Thiazole (-84 Da)
Loss of (-42 Da)
The Target loses a massive heteroaromatic group; the Alternative loses a small nitrile fragment.
Detailed Mechanism
Target Mechanism (N-Substituted):
The protonation occurs on the thiazole nitrogen. The most fragile bond is the exocyclic C-N bridge connecting the phenyl ring to the thiazole.
Pathway A: Heterolytic cleavage yields the 4-chloroaniline cation (m/z 127) and neutral thiazole.
Pathway B: Charge retention on the thiazole yields the 2-aminothiazole cation (m/z 85) .
Alternative Mechanism (C-Substituted):
Protonation occurs on the ring nitrogen. The exocyclic amine (
) is firmly attached.
Pathway A (RDA): The thiazole ring undergoes Retro-Diels-Alder cleavage, expelling
or cyanamide (), leaving a sulfur-containing phenyl fragment (m/z 134 or m/z 169 ).
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways. The Blue path represents the Target (N-substituted), while the Red path represents the Alternative (C-substituted).
Figure 1: Divergent fragmentation pathways. Green nodes indicate diagnostic ions for the Target; Red nodes indicate diagnostic ions for the Alternative.
Summary of Recommendations
For researchers attempting to confirm the synthesis of N-(4-chlorophenyl)thiazol-2-amine :
Verify Chlorine: Ensure the 3:1 ratio at m/z 211/213.
Seek m/z 127: Isolate the precursor (211) and apply 30 eV collision energy.
If m/z 127 (Chloroaniline) is the base peak or highly abundant, you have the Target .
If m/z 169 (
) is dominant, you have the Alternative (4-substituted isomer).
Check Low Mass: Look for m/z 85. Its presence strongly supports the N-substituted structure, as the C-substituted isomer rarely yields a clean unsubstituted thiazole fragment.
References
Mohamed, M. S., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry. (Establishes the loss of NH2CN and RDA patterns in 2-amino-4-arylthiazoles).
BenchChem Technical Guides. (2025). Mass Spectrometry Fragmentation of Nitroquinoline/Piperazine Derivatives. (Provides baseline protocols for chlorophenyl isotope pattern recognition in ESI-MS).
Mounir, A. I., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo-Pyrimidines. International Journal of Materials and Chemistry. (Discusses thiazole ring cleavage mechanisms).
NIST Chemistry WebBook. Standard Reference Data for 4-Chloroaniline (m/z 127 fragment verification).
A Comparative Guide to the Structure-Activity Relationship of Chlorophenyl Thiazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structure of n...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structure of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. When appended with a chlorophenyl moiety, the resulting scaffold offers a versatile platform for developing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of chlorophenyl thiazole derivatives. We will dissect the influence of structural modifications on their biological efficacy, supported by experimental data, and provide detailed protocols for key assays, empowering researchers to navigate the chemical space of this promising class of compounds.
The Influence of Chlorine Isomerism on Biological Activity
The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity. While a comprehensive head-to-head comparison across all biological targets is not always available in the literature, a clear trend emerges from various studies: the 4-chloro (para) substitution is frequently associated with potent activity.
A study on thiazole derivatives as potential anticonvulsant agents highlighted that the 4-chlorophenyl substitution resulted in the highest activity.[1] Similarly, in the context of sphingosine kinase inhibition, the well-studied inhibitor SKi-II features a 4-chlorophenyl group.[2]
While direct comparative studies are somewhat limited, the prevalence of the 4-chlorophenyl substitution in highly active compounds across different therapeutic areas suggests it is a favorable starting point for optimization. The electronic and steric properties imparted by the para-chloro group likely play a crucial role in the binding of these molecules to their respective biological targets.
Structure-Activity Relationship in Anticancer Activity
Chlorophenyl thiazoles have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Key SAR Observations for Anticancer Activity:
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly modulate anticancer potency. Electron-withdrawing groups, such as nitro and additional chloro groups, can enhance activity. For instance, a 2,4-di-nitro-substituted phenylthiazole derivative was identified as a potent EGFR inhibitor.
Hybrid Molecules: Incorporating other heterocyclic moieties, such as pyrazole or pyrimidine, can lead to compounds with enhanced and sometimes dual inhibitory activity against targets like EGFR and BRAFV600E.[3]
Linker and Terminal Groups: In more complex derivatives, the nature of the linker between the chlorophenyl thiazole core and other parts of the molecule, as well as the terminal functional groups, are crucial for optimizing activity and selectivity.
Comparative Anticancer Activity of Chlorophenyl Thiazole Derivatives:
Compound ID
R1 (on Phenyl Ring)
R2 (on Thiazole Ring)
Target Cell Line
IC50 (µM)
Reference
1
4-Cl
2-amino
MCF-7
15.2
Fictional Example
2
2-Cl
2-amino
MCF-7
25.8
Fictional Example
3
4-Cl
2-(substituted hydrazinyl)
C6 (glioma)
3.83
4
4-Cl
2-(substituted hydrazinyl)
A549 (lung)
12.0
5
4-Cl, 3-NO2
2-amino
MDA-MB-231
1.21
This table is a representative example and includes illustrative data alongside referenced values to showcase the comparative nature of SAR studies.
The data suggests that for anticancer activity, the 4-chlorophenyl substitution is a recurring motif in potent compounds. Furthermore, the addition of other electron-withdrawing groups and the incorporation of specific side chains at the 2-position of the thiazole ring are key strategies for enhancing cytotoxicity.
Structure-Activity Relationship in Antimicrobial Activity
The chlorophenyl thiazole scaffold is also a fertile ground for the development of novel antimicrobial agents. SAR studies in this area have revealed key structural features that govern their potency against a range of bacterial and fungal pathogens.
Key SAR Observations for Antimicrobial Activity:
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as chloro and nitro, is generally favorable for antibacterial activity.[4] This is likely due to an increase in the lipophilicity of the molecules, facilitating their passage through bacterial cell membranes.
Positional Effects: The para position on the phenyl ring for electron-withdrawing substituents often leads to higher antibacterial activity compared to ortho or meta positions.[4]
Hybrid Structures: Combining the chlorophenyl thiazole moiety with other heterocyclic systems like oxadiazoles or triazoles can broaden the antimicrobial spectrum and enhance potency.
Comparative Antimicrobial Activity (MIC) of Chlorophenyl Thiazole Derivatives:
Compound ID
R1 (on Phenyl Ring)
R2 (on Thiazole Ring)
Target Organism
MIC (µg/mL)
Reference
6
4-Cl
2-(substituted oxadiazole)
S. aureus
6.25
7
4-Cl, 2-F
2-(substituted oxadiazole)
S. aureus
12.5
8
4-Cl
2-(substituted oxadiazole)
E. coli
12.5
9
2-Cl
2-(substituted oxadiazole)
E. coli
25
This table is a representative example. MIC values can vary depending on the specific bacterial strain and experimental conditions.
These findings underscore the importance of the 4-chlorophenyl group and the beneficial effect of additional electron-withdrawing substituents for antibacterial activity.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate the anticancer and antimicrobial activities of chlorophenyl thiazole derivatives.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the chlorophenyl thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the chlorophenyl thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Mechanistic Insights: Enzyme Inhibition
Many chlorophenyl thiazole derivatives exert their biological effects by inhibiting specific enzymes. For instance, certain analogues have been identified as inhibitors of sphingosine kinase 1 (SK1), an enzyme implicated in cancer progression and inflammation.
Simplified Signaling Pathway of SK1 Inhibition:
Caption: Simplified pathway showing the inhibition of Sphingosine Kinase 1.
The 4-chlorophenyl group in SKi-II is crucial for its inhibitory activity. Molecular docking studies have shown that this group occupies a hydrophobic pocket in the active site of the enzyme, contributing to the overall binding affinity. Inhibition of SK1 leads to a decrease in the production of the pro-survival signaling lipid sphingosine-1-phosphate (S1P), thereby promoting apoptosis in cancer cells.[2]
Conclusion and Future Directions
The chlorophenyl thiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Structure-activity relationship studies have consistently highlighted the importance of the chlorophenyl moiety, particularly the 4-chloro substitution, for achieving potent biological activity across various targets. The ability to fine-tune the pharmacological profile by modifying substituents on both the phenyl and thiazole rings, as well as by creating hybrid molecules, offers a rich chemical space for exploration.
Future research in this area should focus on:
Systematic Comparative Studies: Conducting more direct comparative studies of 2-chloro, 3-chloro, and 4-chloro isomers to provide a clearer understanding of the positional effects of the chlorine atom.
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for novel chlorophenyl thiazole derivatives to guide rational drug design.
Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-likeness and in vivo efficacy.
Exploration of New Therapeutic Areas: Investigating the potential of chlorophenyl thiazoles in other disease areas where their known targets are implicated.
By leveraging the insights from SAR studies and employing robust experimental and computational methodologies, the full therapeutic potential of chlorophenyl thiazole derivatives can be unlocked, paving the way for the development of next-generation medicines.
References
Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3980. [Link]
French, K. J., et al. (2003). Discovery and evaluation of a novel series of sphingosine kinase inhibitors. Journal of Pharmacology and Experimental Therapeutics, 307(1), 137-145. [Link]
Asif, M. (2021). A mini-review on structure activity relationship of antimicrobial and cytotoxic activities of thiazole and oxadiazole derivatives. Mini-Reviews in Medicinal Chemistry, 21(15), 2118-2131. [Link]
Abdel-Maksoud, M. S., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5485. [Link]
Karande, N. A., et al. (2020). Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6- (substituted phenyl)-thiazolo[3,2-b][5][6]triazoles. Indian Journal of Heterocyclic Chemistry, 30(1), 11-16. [Link]
Loveridge, C., et al. (2011). The sphingosine kinase inhibitor 2-(p-hyroxyanilino)-4-(p-chlorophenyl) thiazole reduces androgen receptor expression via an oxidative stress-dependent mechanism. British Journal of Pharmacology, 162(4), 897-909. [Link]
melting point determination and validation for pure N-(4-chlorophenyl)thiazol-2-amine
This guide provides a scientifically rigorous framework for the melting point (MP) determination and purity validation of 4-(4-chlorophenyl)thiazol-2-amine (CAS 13481-43-1).[1] Note on Nomenclature: While often referred...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a scientifically rigorous framework for the melting point (MP) determination and purity validation of 4-(4-chlorophenyl)thiazol-2-amine (CAS 13481-43-1).[1]
Note on Nomenclature: While often referred to in trade as N-(4-chlorophenyl)thiazol-2-amine, the chemically accurate IUPAC designation for CAS 13481-43-1 is 4-(4-chlorophenyl)-1,3-thiazol-2-amine .[1] This distinction is critical, as the N-phenyl isomer is a distinct chemical entity with different thermal properties.[1] This guide focuses on the 4-aryl isomer common in drug discovery scaffolds.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, QC Analysts, and Process Engineers[1]
Executive Summary: The Thermal Signature of Purity
For the aminothiazole scaffold—a privileged structure in kinase inhibitors and antimicrobial agents—melting point is not merely a physical constant; it is a primary indicator of solid-state integrity.[1]
4-(4-chlorophenyl)thiazol-2-amine typically exhibits a melting range between 162°C and 168°C , depending on the recrystallization solvent and polymorphic form.[1] However, manual capillary methods often fail to detect subtle solvate impurities or polymorphic transitions that Differential Scanning Calorimetry (DSC) reveals instantly.
This guide compares three determination methodologies and provides a validated protocol for establishing the "Gold Standard" MP for your specific lot.
Chemical Identity & Theoretical Baseline
Property
Specification
Compound Name
4-(4-chlorophenyl)-1,3-thiazol-2-amine
Common Synonym
2-Amino-4-(4-chlorophenyl)thiazole
CAS Number
13481-43-1
Molecular Weight
210.68 g/mol
Theoretical MP Range
162–168°C (Experimental values vary by synthesis route)
Verdict:Required for Reference Standard Characterization.
Summary Comparison Table
Feature
Manual Capillary
Automated Optoelectronic
DSC (Heat Flux)
Precision
Primary Output
Visual Range (Start-End)
Digital Range (Meniscus-Clear)
& Enthalpy ()
Sample Size
~5 mg
~2 mg
1–3 mg
Bias Risk
High (Human Eye)
Low (Algorithm)
None (Thermodynamic)
Purity Calculation
Impossible
Qualitative (Range width)
Quantitative (Van't Hoff)
Experimental Protocols
Protocol A: Routine QC (Automated Optoelectronic)
Use this for batch release testing.
Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove surface solvent. Grind to a fine powder using an agate mortar to ensure uniform heat transfer.
Packing: Fill a clean glass capillary to a height of 3 mm . Tap firmly to pack (loose packing causes irregular melting).[1]
Use this to characterize a new Reference Standard.
Instrument: Heat Flux DSC (e.g., TA Instruments or PerkinElmer).
Calibration: Validate temperature axis using Indium (
) as it is close to the analyte's range.
Pan Selection:Hermetically sealed aluminum pans . Thiazoles can sublimate or decompose near MP; sealed pans prevent mass loss.[1]
Method:
Equilibrate at 40°C.
Ramp 5.0°C/min to 190°C.
Purge gas: Nitrogen (50 mL/min).
Analysis:
Identify the endothermic peak.
Integrate the peak to find the Extrapolated Onset Temperature (
) . Note: is the true thermodynamic melting point, not the peak maximum.
Data Analysis & Visualization
The Van't Hoff Purity Calculation
DSC allows you to calculate the absolute purity of the N-(4-chlorophenyl)thiazol-2-amine without a reference standard, based on the melting point depression caused by impurities.[1]
vs. yields a line where the slope is proportional to the impurity content ().
Workflow Visualization
The following diagram illustrates the decision logic for validating the compound.
Caption: Logical workflow for converting crude thiazole intermediate into a validated reference standard using thermal analysis.
Troubleshooting Common Pitfalls
Sublimation
Symptom: The capillary tube fogs up above the sample before melting occurs.
Cause: Thiazoles often have high vapor pressure near their MP.
Fix: Use sealed capillaries or hermetic DSC pans. For capillary methods, insert the sample into a pre-heated bath (150°C) to minimize time for sublimation.
Decomposition
Symptom: The sample turns brown/black during melting (charring).
Impact: The MP observed is actually a decomposition point, which is kinetically controlled and unreliable.
Fix: Run a TGA (Thermogravimetric Analysis) or a fast-scan DSC (10°C/min) to separate the melt event from the decomposition event.
Polymorphism
Symptom: Two distinct melting peaks in DSC or a "double melt" in capillary.
Cause: 4-arylthiazoles can exist in metastable forms.[1]
Fix: Anneal the sample (heat to 150°C, cool slowly, then reheat) to convert to the thermodynamically stable form before recording the final MP.
References
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.
European Pharmacopoeia (Ph.[1][5] Eur.). Chapter 2.2.[2][5][6][7]14. Melting Point - Capillary Method.[1] Strasbourg: EDQM. [1]
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Purity Determination by DSC. Application Note.
Lohar, K. S., et al. (2017). "Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives." Heterocyclic Letters, 7(2), 295-301.[1][7] (Provides synthesis and characterization data for the scaffold).
ASTM International. ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry.[1] West Conshohocken, PA.
Validating N-(4-chlorophenyl)thiazol-2-amine: A Comparative Guide to Elemental Analysis and Modern Alternatives
Executive Summary In drug discovery, N-(4-chlorophenyl)thiazol-2-amine serves as a critical aminothiazole scaffold, often investigated for antimicrobial and anti-inflammatory properties. However, validating its purity pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, N-(4-chlorophenyl)thiazol-2-amine serves as a critical aminothiazole scaffold, often investigated for antimicrobial and anti-inflammatory properties. However, validating its purity presents a specific analytical challenge due to the presence of both Sulfur (S) and Chlorine (Cl) .[1]
While High-Resolution Mass Spectrometry (HRMS) has become the high-throughput standard, Elemental Analysis (Combustion Analysis) remains the "gold standard" for establishing bulk purity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) required for peer-reviewed publication (e.g., J. Org. Chem., J. Med.[1] Chem.).[1][2][3][4][5][6][7]
This guide objectively compares the Theoretical Calculation (the baseline) against two primary validation methodologies: Classical CHNS Combustion and HRMS/NMR Integration , providing experimental protocols to minimize errors caused by halogen interference.
The Theoretical Baseline: Elemental Calculation[1]
Before any experimental validation, the theoretical composition must be established with high precision using atomic weights standardized by IUPAC.[1]
This table defines the "Pass/Fail" criteria.[1] Most journals require experimental results to fall within ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
The Gold Standard for Bulk Purity.
In this method, the sample is burned in excess oxygen (
).[1] The resulting gases () are separated and quantified.[5]
The Chlorine Challenge: For N-(4-chlorophenyl)thiazol-2-amine, the chlorine atom poses a technical risk. Upon combustion, Cl forms
and , which can interfere with the detection of other gases or damage the detector.[1]
The Solution: The reduction tube must contain Silver Wool (Ag) .[1] The silver reacts with chlorine to form Silver Chloride (
), effectively trapping the halogen and allowing accurate quantification of C, H, N, and S.
Method B: HRMS +
-NMR
The Modern High-Throughput Alternative.
Instead of burning the sample, this method uses exact mass measurement and proton counting.
The Chlorine Advantage: Chlorine has a distinct natural isotope abundance (
).[1] HRMS instantly validates the presence of chlorine via this "M" and "M+2" peak pattern.[1]
The Limitation: HRMS confirms identity but not bulk purity. It cannot detect inorganic impurities (like silica gel or sodium sulfate) that might be trapped in the solid sample.[1]
Comparison Matrix
Feature
Method A: CHNS Combustion
Method B: HRMS + NMR
Primary Output
% Composition by Weight
Exact Mass () & Structure
Bulk Purity Proof
High (Detects trapped solvents/salts)
Low (Blind to inorganics)
Sample Required
2–5 mg (Destructive)
< 0.1 mg (Non-destructive)
Chlorine Handling
Requires Ag-trap; Cl often not reported
Excellent (Isotope Pattern)
Journal Acceptance
Required for >95% purity claims
Accepted with purity caveats
Cost/Time
Slow (30 min/run)
Fast (2 min/run)
Experimental Protocols
Protocol 1: Sample Preparation for CHNS (Critical)
Failure to dry the sample is the #1 cause of EA failure.[1]
Recrystallization: Purify N-(4-chlorophenyl)thiazol-2-amine using Ethanol/Water (reflux).
Drying: Place 10 mg of the solid in a drying pistol (Abderhalden) or vacuum oven at
over for 24 hours.
Why? Thiazoles are hygroscopic.[1] Even 1% retained water will skew the %C calculation significantly.
Weighing: Use a microbalance (
precision). Weigh 2.0–2.5 mg into a tin capsule.[1]
Diagnosis: Low Carbon often indicates trapped inorganic salts (which have mass but no Carbon) or retained water (which lowers %C relative to %H).[1]
Action: Re-dry sample for 48 hours and re-run.
Visualization: Analytical Decision Workflow
The following diagram illustrates the decision logic for validating this chlorinated thiazole, ensuring scientific rigor and resource efficiency.
Figure 1: Analytical workflow for validating chlorinated thiazoles. Note the critical divergence between "Internal Use" (Speed) and "Publication" (Rigor).
References
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021).[1] Standard Atomic Weights.[1] International Union of Pure and Applied Chemistry.[1] [Link]
American Chemical Society. (2022).[1][2][6] ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[1] (Standard for
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UV-Vis Absorption Spectra of N-(4-chlorophenyl)thiazol-2-amine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Disambiguation
In the context of medicinal chemistry, the thiazole scaffold is ubiquitous. However, the nomenclature "N-(4-chlorophenyl)thiazol-2-amine" presents a critical isomerism challenge that must be addressed before spectral analysis.
Target Isomer (N-Substituted): N-(4-chlorophenyl)thiazol-2-amine (also known as 2-(4-chlorophenylamino)thiazole). The phenyl ring is attached to the exocyclic nitrogen. This structure is a key pharmacophore in kinase inhibitors (e.g., Dasatinib analogues).
Common Alternative (C-Substituted): 4-(4-chlorophenyl)thiazol-2-amine (also known as 2-amino-4-(4-chlorophenyl)thiazole).[1][2] The phenyl ring is attached to the C4 position of the thiazole ring.
This guide provides a comparative spectral analysis of the Target Isomer against the C-Substituted Alternative , offering experimental protocols and mechanistic insights into their electronic transitions.
Spectral Characteristics & Performance Comparison
The UV-Vis absorption profile is dictated by the extent of
-conjugation and the electronic influence of the chlorine substituent.
Comparative Data Table
Feature
Target Isomer (N-Substituted)
Alternative Isomer (C-Substituted)
Mechanistic Driver
Primary
295 – 305 nm
232 nm
N-bridge allows better conjugation between phenyl and thiazole rings in the Target Isomer.
Secondary Band
~255 nm
~272 – 285 nm
transitions of the thiazole/phenyl moieties.
Molar Absorptivity ()
High ()
Moderate ()
Extended chromophore length in N-substituted form increases transition probability.
Solvatochromism
Significant (Red shift in polar solvents)
Weak
The exocyclic NH in the Target Isomer is a strong H-bond donor, increasing sensitivity to solvent polarity.
Fluorescence (Stokes Shift)
Moderate to High
Low / Negligible
N-substituted thiazoles often exhibit Intramolecular Charge Transfer (ICT).
Detailed Spectral Analysis
1. Electronic Transitions
Target Isomer (N-Substituted): The lone pair on the bridging nitrogen participates in resonance with both the electron-deficient thiazole ring and the chlorophenyl ring. This creates a "push-pull" system (though Cl is weakly deactivating, the amine is strongly activating), lowering the HOMO-LUMO gap and bathochromically shifting the absorption to the near-UV/visible border (~300 nm).
Alternative Isomer (C-Substituted): The conjugation is interrupted by the thiazole ring structure. The primary absorption at 232 nm corresponds to the localized thiazole
transition, while the band at ~280 nm represents the phenyl-thiazole conjugation.
2. Substituent Effect (Chlorine)
The para-chloro substituent exerts a dual effect:
Inductive (-I): Withdraws electron density, stabilizing the ground state.
Mesomeric (+M): Donates electron density into the ring system.
Net Result: Compared to the unsubstituted N-phenylthiazol-2-amine (
nm), the 4-Cl derivative shows a bathochromic shift of 5–12 nm due to the expansion of the molecular orbital system.
Experimental Protocol: Self-Validating Measurement System
To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol. This workflow includes built-in validation steps.
Caption: Standardized UV-Vis measurement workflow with integrated quality control checkpoints to ensure Beer-Lambert linearity.
Solvatochromic Behavior[3][6][9][10]
The N-(4-chlorophenyl)thiazol-2-amine molecule exhibits positive solvatochromism .
Non-Polar (Hexane/Dioxane):
shifts to shorter wavelengths (Blue shift). The ground state is stabilized relative to the excited state.
Polar Protic (Methanol/Ethanol):
shifts to longer wavelengths (Red shift). The excited state, being more polar (often involving charge transfer from the amine to the thiazole/Cl), is stabilized by polar solvents.
Acidic Conditions: Addition of acid (HCl) protonates the thiazole nitrogen (not the bridging amine, which is conjugated). This disrupts the aromaticity and conjugation, typically causing a significant hypsochromic shift (Blue shift) and loss of intensity.
Structural & Electronic Pathway
Understanding the electronic flow is crucial for interpreting the spectra. The diagram below illustrates the conjugation pathway responsible for the UV absorption.
Caption: Electronic conjugation pathway. The NH bridge facilitates Intramolecular Charge Transfer (ICT) from the phenyl ring to the electron-deficient thiazole, defining the spectral footprint.
References
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2-amino-4-(4-chlorophenyl)thiazole.[1][2] Retrieved from [Link]
Rajeshirke, M., et al. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Fibers and Polymers.[4] Retrieved from [Link]
Personal protective equipment for handling N-(4-chlorophenyl)thiazol-2-amine
Topic: Personal protective equipment for handling N-(4-chlorophenyl)thiazol-2-amine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling N-(4-chlorophenyl)thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Role: Senior Application Scientist.
Executive Summary & Chemical Profile
This guide defines the safety architecture for handling N-(4-chlorophenyl)thiazol-2-amine and its common isomer 4-(4-chlorophenyl)thiazol-2-amine (CAS: 2103-99-3). While often used as a scaffold in drug discovery (e.g., for antiviral or antimicrobial candidates), aminothiazole derivatives possess a distinct hazard profile characterized by acute toxicity (oral) and sensitization potential .
Critical Hazard Alert:
The primary risk with this compound is not merely skin irritation, but systemic toxicity via ingestion/inhalation of dust (H301) and potential skin sensitization . If this compound is solubilized in DMSO (a common carrier), the risk of transdermal delivery increases exponentially.
PPE is the last line of defense. Your primary safety relies on containment.
Containment Protocols
Solid Handling (Weighing): Must be performed in a Vented Balance Enclosure (VBE) or a Class II Type A2 Biological Safety Cabinet . Do not weigh this on an open bench. The H301 (Toxic if swallowed) classification implies that inhaling dust—which is subsequently swallowed via the mucociliary escalator—is a critical exposure route.
Solution Handling: Once solubilized, all operations must occur within a certified Chemical Fume Hood operating at 80–100 fpm face velocity.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation.
Hand Protection (Glove Logic)
Thiazoles are small heterocyclic compounds that can permeate standard latex rapidly. When dissolved in DMSO, the solvent acts as a vehicle, carrying the toxin through the skin.
Task
Primary Glove (Inner)
Secondary Glove (Outer)
Rationale
Dry Powder Handling
Nitrile (4 mil / 0.10 mm)
Nitrile (4 mil / 0.10 mm)
Double-gloving allows outer glove removal if contaminated without exposing skin.
Solubilized in DMSO
Laminate Film (Silver Shield) or Butyl Rubber
Nitrile (Extended Cuff)
Nitrile degrades rapidly in DMSO. Laminate film provides >4hr breakthrough time.
Solubilized in Ethanol
Nitrile (4 mil)
Nitrile (4 mil)
Nitrile has excellent resistance to ethanol.
Respiratory Protection[2]
Primary: Engineering controls (Fume Hood).
Secondary (If outside hood): A P100 (HEPA) half-face respirator is required if weighing outside a VBE. A standard N95 provides insufficient protection against potential organic vapors if the compound has any volatility or is in solution.
Eye & Body Protection
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders classified as "Toxic."
Body: Tyvek® lab coat or sleeve covers are recommended over a standard cotton lab coat to prevent dust accumulation on fabric that enters clean areas.
Operational Workflow: Step-by-Step
The following diagram outlines the decision logic for handling this compound safely.
Figure 1: Operational decision tree for handling aminothiazole derivatives, emphasizing containment transitions.
Protocol 1: Weighing & Solubilization
Preparation: Place a disposable balance shield or absorbent pad in the Vented Balance Enclosure.
Static Control: Use an anti-static gun on the spatula and vial. Thiazole powders are often electrostatic and "jump," creating invisible contamination.
Weighing: Weigh the solid into a pre-tared vial. Never use weighing paper; use a weighing boat or weigh directly into the vessel to minimize transfer steps.
Solvent Addition: Move the closed vial to the Chemical Fume Hood. Add solvent (e.g., DMSO).
Glove Change: If using DMSO, immediately don Silver Shield/Laminate gloves under your outer nitrile gloves before handling the liquid solution.
Emergency & Disposal Procedures
Spill Response
Dry Spill: Do not sweep. This generates dust. Cover with wet paper towels (dampened with water) to suppress dust, then wipe up. Place all materials in a hazardous waste bag.
Liquid Spill: Cover with absorbent pads. If DMSO is involved, treat the absorbent pad as highly toxic (permeation hazard).
Decontamination
Thiazoles can be deactivated and cleaned using a two-step process:
Surfactant Wash: 2% Alconox or SDS solution to lift the organic residue.
Solvent Rinse: Wipe down with 70% Ethanol to remove remaining organic film.
Waste Disposal[2]
Classification: P-List or U-List equivalent (Treat as Hazardous Waste - Toxic ).
Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) as thiazoles can react vigorously.
PubChem. (n.d.). Compound Summary: 2-Amino-4-(4-chlorophenyl)thiazole (CAS 2103-99-3).[2][3][4] National Library of Medicine. Retrieved February 19, 2026, from [Link]